1-aminobutan-2-one Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-aminobutan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSSJZJBCABUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469333 | |
| Record name | 1-aminobutan-2-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108661-54-7 | |
| Record name | 1-aminobutan-2-one Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Aminobutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-aminobutan-2-one hydrochloride, a primary aminoketone with applications as a building block in organic synthesis and pharmaceutical research. The described methodology is based on the well-established Gabriel synthesis, a reliable method for the preparation of primary amines.[1][2][3][4] This document outlines the synthetic strategy, detailed experimental protocols, and relevant chemical data.
Introduction
This compound (CAS RN: 108661-54-7) is a small organic molecule featuring a primary amine and a ketone functional group.[5][6][7] Its structural motifs make it a useful intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. This guide details a robust two-step synthesis commencing with the N-alkylation of potassium phthalimide with 1-bromo-2-butanone, followed by the liberation of the primary amine and its subsequent conversion to the hydrochloride salt for improved stability and handling.[8]
Synthesis Pathway
The synthesis of this compound is proposed via a two-step sequence, beginning with the Gabriel synthesis, followed by salt formation. The Gabriel synthesis is a trusted method that converts primary alkyl halides into primary amines, effectively avoiding the overalkylation often seen with direct amination.[1][3]
The overall synthetic pathway is illustrated below:
Experimental Protocols
The following protocols are adapted from general procedures for the Gabriel synthesis and subsequent work-up steps.[1][9][10][11] Researchers should perform their own optimization and safety assessments.
Step 1: Synthesis of N-(2-Oxobutyl)phthalimide
This step involves the nucleophilic substitution of 1-bromo-2-butanone with potassium phthalimide.
Materials:
-
1-Bromo-2-butanone
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in anhydrous DMF.
-
To this solution, add 1-bromo-2-butanone (1.0 equivalent) dropwise at room temperature with stirring.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-oxobutyl)phthalimide.
Step 2: Synthesis of 1-Aminobutan-2-one (Free Base) via Hydrazinolysis
The phthalimide protecting group is removed using hydrazine hydrate (Ing-Manske procedure).[9]
Materials:
-
Crude N-(2-oxobutyl)phthalimide from Step 1
-
Hydrazine hydrate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Reflux condenser
Procedure:
-
Dissolve the crude N-(2-oxobutyl)phthalimide in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl. A precipitate of phthalhydrazide will form.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to liberate the free amine.
-
Extract the free 1-aminobutan-2-one with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
Step 3: Formation of this compound
The free amine is converted to its hydrochloride salt for better stability and ease of handling.[8][10][11]
Materials:
-
Solution of 1-aminobutan-2-one in dichloromethane from Step 2
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid solution in an organic solvent (e.g., HCl in diethyl ether or isopropanol)
-
Ice bath
Procedure:
-
The dichloromethane solution containing the free amine can be used directly or the solvent can be carefully removed under reduced pressure.
-
Dissolve the crude free amine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid solution dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Data Presentation
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 108661-54-7 | [5][6][7] |
| Molecular Formula | C₄H₁₀ClNO | [5][6][7] |
| Molecular Weight | 123.58 g/mol | [12] |
| Physical Form | Solid | [5][7] |
| Purity | Typically ≥95% | [7] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [5] |
Expected Quantitative Data
The following table summarizes the expected yields for each step, based on typical outcomes for Gabriel syntheses and related reactions. Actual yields may vary and should be determined experimentally.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | N-Alkylation | 1-Bromo-2-butanone | N-(2-Oxobutyl)phthalimide | 80-95 |
| 2 | Hydrazinolysis | N-(2-Oxobutyl)phthalimide | 1-Aminobutan-2-one | 70-90 |
| 3 | Salt Formation | 1-Aminobutan-2-one | 1-Aminobutan-2-one HCl | >95 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of this compound.
Safety Information
This compound is classified as a hazardous substance.[12] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Characterization Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Characterization would typically involve the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
FTIR Spectroscopy: To identify the characteristic functional groups (amine, ketone, C-H bonds).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
For reference, the physicochemical properties of the free base, 1-aminobutan-2-one (CAS RN: 77369-28-9), are also available.[13][14]
This guide provides a foundational pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific laboratory conditions and scale.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. This compound | 108661-54-7 [sigmaaldrich.com]
- 6. appchemical.com [appchemical.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. 1-Amino-2-butanone | C4H9NO | CID 11607913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical Properties of 1-Aminobutan-2-one Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-aminobutan-2-one hydrochloride (CAS Number: 108661-54-7). This document collates available data on the compound's characteristics, outlines general experimental protocols for their determination, and presents a visual representation of its synthesis workflow.
Core Physicochemical Properties
This compound is a small organic compound with the chemical formula C₄H₁₀ClNO.[1][2][3][4][5] Its hydrochloride salt form is utilized to enhance stability and solubility for research applications. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental values are reported, others are computed or remain to be definitively determined.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO | [1][2][3][4][5] |
| Molecular Weight | 123.58 g/mol | [4][5] |
| CAS Number | 108661-54-7 | [1][2][3][4][5] |
| IUPAC Name | 1-aminobutan-2-one;hydrochloride | [4] |
| Synonyms | 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride | [1][4][5] |
| Physical State | Solid | [1] |
| Melting Point | 150 °C | [5] |
| Boiling Point | 136.1 °C at 760 mmHg | [5] |
| Solubility | Expected to be soluble in water. | [6] |
| Stability | Hygroscopic; should be stored in a cool, dry, and well-ventilated area under an inert atmosphere. | [7] |
| pKa | Data not available |
Biological Context
This compound has been identified as a metabolite of Clavulanic Acid, a β-lactamase inhibitor.[6] Some research also suggests that it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] This inhibition could lead to increased levels of acetylcholine in the brain, potentially enhancing cognitive function.[6]
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for this compound are not widely available in the public domain. The following sections provide generalized methodologies for the determination of key physicochemical properties, which can be adapted for this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward acid-base reaction involving the free base, 1-aminobutan-2-one.
Materials:
-
1-aminobutan-2-one (free base)
-
Anhydrous diethyl ether (or other suitable anhydrous organic solvent like isopropanol)
-
Hydrochloric acid (as a solution in the chosen anhydrous solvent)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying apparatus
Procedure:
-
Dissolution: Dissolve the free base, 1-aminobutan-2-one, in a suitable anhydrous organic solvent such as diethyl ether.
-
Acidification: Cool the solution in an ice bath. While stirring, slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same anhydrous solvent) to the solution of the free base.
-
Precipitation: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The reaction mixture can be further cooled to maximize precipitation.
-
Isolation and Purification: Collect the precipitate by filtration. Wash the collected solid with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified this compound under vacuum.
Caption: General synthesis workflow for this compound.
Determination of Solubility
A general procedure to determine the solubility of an amine hydrochloride in water is as follows:
Materials:
-
This compound
-
Distilled or deionized water
-
Small test tubes or vials
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of water in a test tube.
-
Equilibration: Vigorously mix the suspension using a vortex mixer or shaker for a predetermined period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess undissolved solid.
-
Quantification: Accurately withdraw a known volume of the clear supernatant (the saturated solution). Determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the volume of the solution analyzed.
Caption: General workflow for determining the solubility of a compound.
Stability
This compound is reported to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Therefore, it is crucial to store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[7] For long-term storage, a freezer at -20°C is recommended.[7] The stability of the compound in solution has not been extensively reported, and it is advisable to prepare solutions freshly before use.[7]
This technical guide serves as a foundational resource for professionals working with this compound. Further experimental validation of the compiled properties is encouraged for rigorous research and development applications.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 1-aminobutan-2-one Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-aminobutan-2-one hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, inferred data from closely related analogs, and standardized experimental protocols for determining solubility.
Introduction
This compound (CAS No: 108661-54-7) is a small organic molecule of interest in pharmaceutical research and development.[1][2][3] Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical method development. The hydrochloride salt form generally enhances aqueous solubility and stability.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₁₀ClNO[1] |
| Molecular Weight | 123.58 g/mol [1][3] |
| Appearance | Solid[1] |
| CAS Number | 108661-54-7[1] |
Solubility Profile
For the structurally similar compound, 1-amino-4-hydroxybutan-2-one hydrochloride, it is reported to be "slightly soluble in methanol and water".[5] Recrystallization protocols for this analog often employ a mixed solvent system, such as methanol/diethyl ether, suggesting it is soluble in the more polar solvent (methanol) and less soluble in the non-polar solvent (diethyl ether), allowing for precipitation upon addition of the latter.[4]
The synthesis of hydrochloride salts of amino ketones often involves dissolving the free base in an organic solvent like diethyl ether or isopropanol, followed by the addition of hydrochloric acid to precipitate the salt. This indicates that the hydrochloride salt is generally less soluble in these types of organic solvents.[4]
Based on these observations and the polar nature of the aminoketone hydrochloride, a qualitative solubility profile can be proposed.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Likely Soluble to Sparingly Soluble | The polar nature of the hydrochloride salt and the ability of protic solvents to solvate both the cation and anion suggest some degree of solubility. Information on related compounds supports solubility in methanol.[5] |
| Aprotic Polar | DMSO, DMF | Likely Soluble | The high polarity of these solvents should facilitate the dissolution of the ionic hydrochloride salt. |
| Aprotic Non-Polar | Diethyl Ether, Hexane | Likely Insoluble to Very Sparingly Soluble | The non-polar nature of these solvents makes them poor at solvating ionic compounds, leading to low solubility. This is consistent with their use as anti-solvents in precipitation/recrystallization.[4] |
| Halogenated | Dichloromethane | Likely Sparingly Soluble to Insoluble | While more polar than alkanes, these solvents are generally not effective at dissolving ionic salts. |
Experimental Protocols
For researchers requiring precise solubility data, the following experimental protocols outline standard methods for its determination.
4.1. General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound in a given solvent.
4.2. Method 1: Gravimetric Analysis
-
Preparation: Accurately weigh an excess amount of this compound and add it to a sealed vial containing a known volume of the desired organic solvent.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vial to stand at the same constant temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.
-
Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.
-
Calculation: Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).
4.3. Method 2: Chromatographic Analysis (HPLC)
-
Preparation and Equilibration: Follow steps 1 and 2 from the Gravimetric Analysis method.
-
Separation: Filter the suspension through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.
-
Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting peak area against concentration.
-
Analysis: Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor, to determine the solubility.
Logical Relationships in Recrystallization
The principle of recrystallization is based on the differential solubility of a compound in a solvent system at different temperatures. This is a common purification technique that relies on the solubility properties of the compound.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a qualitative understanding can be formulated based on its chemical structure and data from similar compounds. For precise applications, it is imperative for researchers to determine the solubility experimentally using standardized protocols such as those outlined in this guide. The provided workflows and diagrams serve as a foundational resource for scientists and professionals in the field of drug development.
References
1-Aminobutan-2-one Hydrochloride: A Comprehensive Technical Guide on its Role as a Clavulanic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavulanic acid is a potent β-lactamase inhibitor, critical in overcoming bacterial resistance to β-lactam antibiotics. Its in vivo biotransformation is a key aspect of its pharmacokinetic and pharmacodynamic profile. A significant metabolite formed from the degradation of clavulanic acid is 1-aminobutan-2-one, which is typically stabilized as its hydrochloride salt for analytical purposes. This technical guide provides an in-depth exploration of 1-aminobutan-2-one hydrochloride, focusing on its formation, physicochemical properties, and analytical determination. This document consolidates quantitative data, details experimental protocols, and presents visual workflows to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction
The escalating threat of antibiotic resistance necessitates a thorough understanding of the pharmacology of existing antibacterial agents. Clavulanic acid, a β-lactamase inhibitor produced by Streptomyces clavuligerus, is a cornerstone of combination therapies with β-lactam antibiotics, protecting them from enzymatic degradation by bacterial β-lactamases.[1][2][3] While the mechanism of action of clavulanic acid is well-established, its metabolic fate is crucial for a complete understanding of its efficacy and safety.
Following administration, clavulanic acid undergoes extensive metabolism, with a significant portion being converted into smaller, polar compounds that are subsequently excreted.[4] One of the key metabolites identified is 1-aminobutan-2-one.[4][5] The formation of this metabolite is a result of the inherent instability of the β-lactam ring in clavulanic acid, which can undergo hydrolysis under physiological conditions.[2] Understanding the properties and quantification of 1-aminobutan-2-one is essential for pharmacokinetic modeling, stability studies of clavulanic acid formulations, and a comprehensive assessment of the parent drug's disposition.
This guide details the current knowledge on this compound, presenting available quantitative data, outlining experimental methodologies for its analysis, and providing visual representations of its metabolic origin and analytical workflow.
Physicochemical Properties
This compound is the stable salt form of the clavulanic acid metabolite. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [6][7] |
| Synonyms | 1-amino-2-butanone hydrochloride; 2-Butanone, 1-amino-, hydrochloride | [6][8] |
| CAS Number | 108661-54-7 | [7][8] |
| Molecular Formula | C₄H₁₀ClNO | [6][7] |
| Molecular Weight | 123.58 g/mol | [6][7][8] |
| Appearance | Solid | [6] |
| Melting Point | 150 °C | [9] |
| Boiling Point | 136.1°C at 760 mmHg | [9] |
| Flash Point | 36.1°C | [9] |
Metabolic Formation of 1-Aminobutan-2-one
The formation of 1-aminobutan-2-one from clavulanic acid proceeds through the hydrolysis of the β-lactam ring, a key step in its degradation.[2] While the precise enzymatic contributions in vivo are not fully elucidated, the chemical pathway is understood to involve initial cleavage of the β-lactam bond followed by subsequent molecular rearrangements and decarboxylation.
Pharmacokinetics of Clavulanic Acid and its Metabolites
Clavulanic acid is well-absorbed orally, with its absorption enhanced when taken with food.[10] It is widely distributed in body tissues and fluids.[3] The elimination half-life is approximately 1 hour.[3][10] A notable portion of a clavulanic acid dose is metabolized, with 1-aminobutan-2-one being a significant metabolite.[4][5]
| Parameter | Clavulanic Acid | 1-Aminobutan-2-one | Reference |
| Bioavailability (oral) | ~60% | Not directly studied | [11][12] |
| Elimination Half-life (t½) | ~1 hour | Not well characterized | [3][10] |
| Protein Binding | ~25% | Not reported | [10] |
| Excretion | Primarily renal (unchanged and metabolites) | Excreted in urine | [3][5] |
| Metabolite Excretion | - | Accounts for ~8.8% of the administered clavulanic acid dose in one study | [5] |
Experimental Protocols
The quantification of 1-aminobutan-2-one in biological matrices is crucial for pharmacokinetic and metabolism studies of clavulanic acid. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for this analysis.
General Protocol for Quantification of 1-Aminobutan-2-one in Plasma/Urine by UPLC-MS/MS
This protocol is a generalized procedure based on established methods for clavulanic acid and its metabolites.[13][14]
Objective: To determine the concentration of 1-aminobutan-2-one in plasma or urine samples.
Materials:
-
Biological matrix (plasma or urine)
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
UPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma or urine samples on ice.
-
To 100 µL of sample, add 25 µL of internal standard solution.
-
Vortex mix for 30 seconds.
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of 1-aminobutan-2-one and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using the peak area ratios of the analyte to the internal standard from a series of prepared standards.
-
Determine the concentration of 1-aminobutan-2-one in the unknown samples by interpolating their peak area ratios against the calibration curve.
-
Biological Activity and Significance
Currently, there is no evidence to suggest that 1-aminobutan-2-one possesses any significant independent pharmacological or toxicological activity.[4] Its primary importance lies in its role as a biomarker for clavulanic acid metabolism. The quantification of 1-aminobutan-2-one is essential for:
-
Pharmacokinetic Studies: To build comprehensive models of clavulanic acid absorption, distribution, metabolism, and excretion (ADME).
-
Stability Assessment: Monitoring the formation of 1-aminobutan-2-one can serve as an indicator of clavulanic acid degradation in pharmaceutical formulations.[2]
-
Drug-Drug Interaction Studies: To assess the impact of co-administered drugs on the metabolic pathways of clavulanic acid.
Conclusion
This compound is a key metabolite of clavulanic acid, and its study is integral to a complete understanding of the parent drug's pharmacology. This technical guide has provided a consolidated overview of its formation, physicochemical properties, and analytical determination. The provided data tables, experimental protocols, and visual diagrams offer a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences. Further research into the complete metabolic profile of clavulanic acid and the potential for any subtle biological activities of its metabolites will continue to be an area of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Clavulanic Acid | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Amoxicillin Clavulanate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of clavulanic acid, given in combination with amoxycillin, in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Clavulanic Acid in the Pediatric Population: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zenodo.org [zenodo.org]
- 14. Rapid and Simultaneous Quantitation of Amoxicillin and Clavulanic Acid in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of 1-Aminobutan-2-one Hydrochloride
Despite its defined chemical structure, the precise mechanism of action of 1-aminobutan-2-one hydrochloride remains largely uncharacterized in publicly available scientific literature. Extensive searches for pharmacological data, including enzyme inhibition studies and receptor binding assays, did not yield specific quantitative metrics such as IC50 or Ki values. Consequently, a detailed in-depth technical guide on its core mechanism of action, complete with experimental protocols and signaling pathways, cannot be constructed at this time. However, by examining its chemical properties and the biological activities of structurally related compounds, we can infer potential, albeit speculative, avenues of investigation for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a simple aminoketone. A summary of its key chemical identifiers and properties is provided in Table 1. The presence of a primary amine and a ketone functional group suggests the potential for diverse chemical reactivity and biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C4H10ClNO | [1][2][3] |
| Molecular Weight | 123.58 g/mol | [1][3] |
| IUPAC Name | 1-aminobutan-2-one;hydrochloride | [1] |
| CAS Number | 108661-54-7 | [3] |
| Synonyms | 1-amino-2-butanone hydrochloride, 2-Butanone, 1-amino-, hydrochloride | [2] |
Potential Biological Roles and Speculative Mechanisms
While direct evidence is lacking, the structure of 1-aminobutan-2-one offers clues to its potential biological activities.
Structural Similarity to Neurotransmitters
Amines are fundamental components of many neurotransmitters.[4] Molecules containing an amine group can interact with various components of the nervous system.[4] Given that many amino acids and their derivatives act as neurotransmitters, it is plausible that 1-aminobutan-2-one could exhibit some activity within the central nervous system.[5][6] For instance, the structurally related compound, 1-amino-2-butanol, has been suggested to have the potential to influence metabolic pathways and neurotransmitter activity due to its structural similarity to amino acids.[7] However, it is crucial to emphasize that this is a hypothesis based on structural analogy and not on experimental data for this compound.
Potential as a Building Block for Bioactive Molecules
Some commercial suppliers classify this compound as a "Protein Degrader Building Block".[3] This suggests its potential use in the synthesis of larger, more complex molecules designed to interact with and degrade specific proteins. This does not, however, describe a direct mechanism of action for the compound itself.
Future Directions for Research
To elucidate the mechanism of action of this compound, a systematic experimental approach is necessary. The following outlines a potential logical workflow for future investigation:
Conclusion
References
- 1. This compound | C4H10ClNO | CID 11607912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-Amino-2-butanol | 13552-21-1 [smolecule.com]
Commercial Sources and Synthetic Insights for 1-Aminobutan-2-one Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, securing a reliable supply of key chemical intermediates is paramount. 1-Aminobutan-2-one hydrochloride (CAS No. 108661-54-7), a valuable building block in organic synthesis, is available from several commercial suppliers. This technical guide provides an in-depth overview of its commercial availability and outlines a generalized experimental approach for its synthesis, addressing the need for accessible and structured technical information.
Commercial Availability
A survey of chemical suppliers indicates that this compound is available in varying purities and quantities. The following table summarizes the offerings from a selection of international vendors. Prices are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| CymitQuimica | 108661-54-7 | 95% | 100 mg, 250 mg, 1 g | ~
|
| Key Organics | 108661-54-7 | --- | 100 mg, 250 mg | ~
|
| CP Lab Safety | 108661-54-7 | min 97% | 100 mg | Not Listed |
| Sigma-Aldrich | 108661-54-7 | 95% | Not specified | Not Listed |
Procurement Workflow
The process of acquiring this compound, from initial identification to laboratory use, can be streamlined by following a logical workflow. This process ensures that all necessary checks and balances are in place for the safe and efficient procurement of the chemical.
Synthetic Approaches: An Overview
While detailed, step-by-step synthetic protocols for this compound are not extensively published in readily accessible literature, a general understanding of its synthesis can be derived from established methods for preparing α-amino ketones. These methods often involve the amination of an α-functionalized ketone precursor, followed by deprotection (if necessary) and salt formation.
A plausible synthetic pathway could start from a readily available precursor like 1-bromobutan-2-one. The synthesis would proceed through the introduction of a protected amino group, followed by deprotection and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.
In-Depth Technical Guide to the Safe Handling and Storage of 1-Aminobutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling, storage, and disposal of 1-aminobutan-2-one hydrochloride (CAS No. 108661-54-7). The information herein is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).
Chemical and Physical Properties
This compound is a solid organic compound.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 108661-54-7 | [1][3] |
| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |
| Molecular Weight | 123.58 g/mol | [3] |
| Appearance | Solid | [1][2] |
| Melting Point | 150 °C | [1] |
| Boiling Point | 136.1 °C at 760 mmHg | [1] |
| Flash Point | 36.1 °C | [1] |
| Purity | Typically ≥95% | [1][2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[4] Understanding its specific hazards is crucial for safe handling.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.[4]
The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[5]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5] |
| Face Shield | Recommended when there is a significant risk of splashing.[5] | |
| Skin Protection | Chemical-resistant gloves | Inspect before use. Remove and dispose of contaminated gloves properly. |
| Lab Coat | To protect skin and personal clothing. | |
| Respiratory Protection | Certified Respirator | Required if dust or aerosols are generated. Follow OSHA respirator regulations (29 CFR 1910.134) or equivalent standards.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or aerosols.[4]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
Recommended storage is in a freezer at -20°C under an inert atmosphere.[4]
-
The compound is hygroscopic; protect from moisture.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Experimental Protocols
The following protocols provide detailed methodologies for spill cleanup and disposal.
Spill Cleanup Protocol (for a minor laboratory spill)
-
Immediate Response:
-
Alert personnel in the immediate area of the spill.
-
Evacuate the area if necessary.
-
If the substance is volatile or can produce airborne dust, close the laboratory door and increase exhaust ventilation (e.g., through a fume hood).[7]
-
-
Don Personal Protective Equipment (PPE):
-
Put on safety goggles, chemical-resistant gloves, a lab coat, and a respirator if dust is present.[8]
-
-
Containment:
-
Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[9]
-
Collect the decontamination materials (e.g., paper towels) and place them in the hazardous waste container.
-
-
Post-Cleanup:
-
Properly dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the spill to the laboratory supervisor.
-
Disposal Protocol
-
Waste Characterization:
-
This compound waste should be classified as hazardous chemical waste.[10]
-
-
Waste Segregation:
-
Containerization and Labeling:
-
Use a compatible, leak-proof container that can be securely sealed.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Irritant).[10]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for collection by the institution's authorized hazardous waste management service.
-
Do not dispose of this chemical down the drain or in regular trash.[10]
-
-
Empty Container Disposal:
Workflow and Logical Relationships
The following diagram illustrates the lifecycle of this compound within a laboratory setting, from acquisition to disposal, highlighting key safety and handling decision points.
Caption: Safe handling workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. This compound | 108661-54-7 [sigmaaldrich.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. tamut.edu [tamut.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Methodological & Application
Application Note: HPLC Analysis of 1-aminobutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-aminobutan-2-one hydrochloride is a small, polar primary amine of interest in pharmaceutical research and development. Due to its lack of a significant UV chromophore, direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This application note details a robust and sensitive method for the analysis of this compound utilizing pre-column derivatization with o-phthalaldehyde (OPA), followed by separation and fluorescence detection.
The principle of this method is the reaction of the primary amine group of 1-aminobutan-2-one with OPA in the presence of a thiol-containing compound (e.g., 3-mercaptopropionic acid) under alkaline conditions. This reaction rapidly forms a highly fluorescent isoindole derivative, which can be sensitively detected and quantified.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
o-phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Potassium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
Preparation of Solutions
-
Diluent: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with potassium hydroxide.[2]
-
OPA Derivatization Reagent: To 1 ml of 0.4 M Borate Buffer, add 50 mg of OPA dissolved in 1 ml of methanol, and 20 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.[2]
-
Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
Sample Preparation
Accurately weigh the sample and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to derivatization.
Derivatization and Injection Procedure
-
In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.[2]
-
Allow the reaction to proceed for 2 minutes at room temperature.[2]
-
Inject 20 µL of the resulting mixture into the HPLC system.
HPLC-FLD Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 20 10.0 80 15.0 80 15.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 455 nm
-
Quantitative Data Summary
The following table summarizes the typical performance data for the analysis of small primary amines using OPA derivatization and HPLC-FLD. The data provided is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Retention Time (approx.) | 7.5 min |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow Diagram
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. This includes replicate injections of a standard solution to check for consistency in retention time, peak area, tailing factor, and theoretical plates. The relative standard deviation (RSD) for the peak area of replicate injections should be ≤ 2.0%.
References
Application Notes and Protocols for the Quantitative Analysis of 1-Aminobutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Aminobutan-2-one hydrochloride is a small organic molecule of interest in pharmaceutical research and development. As an aminoketone, its accurate quantification is crucial for various applications, including its use as a reference standard, in metabolite studies, and for quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 108661-54-7 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₀ClNO | [1][2][3] |
| Molecular Weight | 123.58 g/mol | [1][2][4] |
| IUPAC Name | 1-amino-2-butanone hydrochloride | [5] |
| Synonyms | 1-Amino-butan-2-one hydrochloride | [3] |
| Appearance | Solid | [3] |
| Melting Point | 150 °C | [1] |
| Boiling Point | 136.1°C at 760 mmHg | [1] |
| Flash Point | 36.1°C | [1] |
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
Due to the lack of a significant UV chromophore in 1-aminobutan-2-one, direct UV detection is challenging. A pre-column derivatization step with a suitable agent that introduces a chromophore is a robust strategy for quantitative analysis.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical column: C18, 4.6 x 150 mm, 5 µm
2. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Derivatizing agent (e.g., Dansyl chloride or o-phthalaldehyde (OPA))
-
Buffer solution appropriate for the chosen derivatizing agent
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-15 min: 2% to 80% B
-
15-20 min: 80% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 2% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 340 nm for Dansyl chloride derivatives).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of diluent (e.g., Mobile Phase A).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
-
Derivatization Procedure: To 100 µL of each standard and sample solution, add the derivatizing agent and buffer according to the specific derivatization protocol. Allow the reaction to proceed to completion.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Hypothetical Quantitative Data
Table 2: HPLC Method Validation - Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1.0 | 15,234 |
| 5.0 | 76,170 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9998 |
Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal confirmation and analysis, GC-MS can be utilized. Due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common approach.
Experimental Protocol
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
2. Reagents and Materials:
-
This compound reference standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
4. Standard and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a vial.
-
Derivatization: Add the anhydrous solvent and the silylating agent. Cap the vial tightly and heat at 60-70 °C for 30-60 minutes to ensure complete derivatization. Cool to room temperature before injection.
5. Data Analysis:
-
Identify the derivatized 1-aminobutan-2-one peak based on its retention time and mass spectrum.
-
For quantitative analysis using SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve and determine the concentration in samples as described for the HPLC method.
Hypothetical Quantitative Data
Table 3: GC-MS Method Validation - Precision
| Replicate | Measured Concentration (µg/mL) |
| 1 | 49.8 |
| 2 | 50.3 |
| 3 | 49.5 |
| 4 | 50.1 |
| 5 | 50.5 |
| Mean | 50.04 |
| Standard Deviation | 0.40 |
| Relative Standard Deviation (%) | 0.80% |
Visualizations
Caption: Workflow for HPLC analysis with pre-column derivatization.
Caption: Workflow for GC-MS analysis with silylation derivatization.
References
Application Notes and Protocols for 1-Aminobutan-2-one Hydrochloride as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1-aminobutan-2-one hydrochloride as a reference standard in analytical and research settings. The protocols detailed herein are intended to ensure accurate and reproducible results for the identification, quantification, and qualification of this compound.
Introduction
This compound is a critical reference standard, primarily recognized as a metabolite and potential impurity of Clavulanic Acid, a potent β-lactamase inhibitor.[1][2] Its accurate detection and quantification are essential for the quality control and stability testing of pharmaceutical formulations containing Clavulanic Acid.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 1-aminobutan-2-one;hydrochloride |
| CAS Number | 108661-54-7 |
| Molecular Formula | C₄H₁₀ClNO |
| Molecular Weight | 123.58 g/mol [4][5] |
| Appearance | Solid[6] |
| Solubility | Slightly soluble in methanol and water.[7] |
| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere.[7][8] |
Application in Pharmaceutical Analysis
The primary application of this compound is as a pharmaceutical reference standard for the antibiotic Clavulanic Acid.[1] Its use is crucial in various stages of drug development and quality control.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ripublication.com [ripublication.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Synthesis of 1-Aminobutan-2-one Hydrochloride: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-aminobutan-2-one hydrochloride, a valuable building block in organic synthesis and pharmaceutical development. The described methodology follows a three-step sequence, commencing with the α-bromination of 2-butanone, followed by a Gabriel synthesis to introduce the primary amino group, and concluding with the formation of the hydrochloride salt. This protocol is designed to be a comprehensive guide for laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis proceeds through the following key transformations:
-
α-Bromination: 2-Butanone is selectively brominated at the α-position to yield 1-bromo-2-butanone.
-
Gabriel Synthesis: The resulting α-bromoketone is reacted with potassium phthalimide to form an N-substituted phthalimide intermediate. This intermediate is then treated with hydrazine hydrate to release the desired primary amine, 1-aminobutan-2-one. This method is advantageous as it prevents the over-alkylation often observed in direct amination with ammonia.[1][2][3][4]
-
Hydrochloride Salt Formation: The purified 1-aminobutan-2-one free base is converted to its more stable hydrochloride salt by treatment with hydrochloric acid.
The overall synthetic scheme is illustrated in the diagram below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Equipment:
-
2-Butanone
-
Bromine
-
Hydrobromic acid (catalytic amount)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Hydrochloric acid (solution in diethyl ether)
-
Diethyl ether
-
Sodium bicarbonate
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Step 1: Synthesis of 1-Bromo-2-butanone (Adapted from a similar procedure)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser, dissolve 2-butanone (1.0 eq) in a suitable solvent such as methanol or diethyl ether.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel. A catalytic amount of hydrobromic acid can be added to facilitate the reaction. Maintain the temperature below 10°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The disappearance of the bromine color indicates the progress of the reaction. Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into water. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude 1-bromo-2-butanone can be purified by vacuum distillation.
Step 2: Synthesis of 1-Aminobutan-2-one (Gabriel Synthesis)
-
Formation of N-(2-oxobutyl)phthalimide: In a round-bottom flask, dissolve 1-bromo-2-butanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.1 eq) to the solution. Heat the mixture with stirring, typically at a temperature between 80-100°C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting α-bromoketone is consumed.
-
Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into water. The N-(2-oxobutyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Deprotection: In a round-bottom flask, suspend the dried N-(2-oxobutyl)phthalimide in ethanol. Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Reaction Completion: Reflux the mixture. A precipitate of phthalhydrazide will form. The reaction is typically complete within a few hours.
-
Isolation of Free Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Wash the precipitate with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude 1-aminobutan-2-one. The crude product can be purified by distillation or chromatography.
Step 3: Synthesis of this compound
-
Dissolution: Dissolve the purified 1-aminobutan-2-one in a minimal amount of anhydrous diethyl ether.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.
-
Precipitation: A white precipitate of this compound will form.
-
Isolation and Drying: Continue stirring for 30 minutes in the ice bath. Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | 2-Butanone | 1-Bromo-2-butanone | Bromine, HBr (cat.) | 70-80 | >95 |
| 2 | 1-Bromo-2-butanone | 1-Aminobutan-2-one | Potassium phthalimide, Hydrazine hydrate | 60-75 | >97 |
| 3 | 1-Aminobutan-2-one | This compound | HCl in Diethyl Ether | >95 | >99 |
Logical Workflow Diagram
The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.
Caption: Experimental workflow for the synthesis.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-Aminobutan-2-one Hydrochloride
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-aminobutan-2-one hydrochloride in aqueous matrices. Due to the polar nature of 1-aminobutan-2-one, Hydrophilic Interaction Liquid Chromatography (HILIC) was employed for chromatographic separation, providing excellent retention and peak shape. Detection was achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of 1-aminobutan-2-one in various sample types.
Introduction
1-Aminobutan-2-one is a small, polar amino ketone. Its hydrochloride salt is often used for improved stability and handling. The analysis of such small, polar compounds by traditional reversed-phase liquid chromatography is often challenging due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes.[1][2][3] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[4] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| CAS Number | 108661-54-7 | [5] |
| Molecular Formula | C₄H₁₀ClNO | [5][6] |
| Molecular Weight | 123.58 g/mol | [5][6] |
| Appearance | Solid | [5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium formate (≥99%)
-
Formic acid (LC-MS grade)
Standard Solution Preparation
A stock solution of this compound was prepared by dissolving the reference standard in LC-MS grade water to a concentration of 1 mg/mL. A series of working standard solutions were then prepared by serial dilution of the stock solution with a mixture of 90% acetonitrile and 10% water to match the initial mobile phase conditions.
Sample Preparation
For aqueous samples, a simple dilution with an equal volume of acetonitrile containing an internal standard (if used) is recommended to ensure compatibility with the HILIC mobile phase and to precipitate proteins if present. The sample is then vortexed and centrifuged to pellet any precipitate. The supernatant is transferred to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column, such as a BEH Amide or a bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical HILIC gradient starts with a high percentage of the organic mobile phase and gradually increases the aqueous portion.[7]
Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion ([M+H]⁺): The molecular weight of the free amine (1-aminobutan-2-one) is 87.12 g/mol . The expected protonated precursor ion ([M+H]⁺) is therefore m/z 88.1.
-
Product Ions: Based on common fragmentation patterns of amino ketones, alpha-cleavage adjacent to the carbonyl group and the amino group is expected.[8][9]
-
Quantifier Ion: A plausible fragmentation is the loss of the ethyl group (C₂H₅), resulting in a fragment of m/z 59.1.
-
Qualifier Ion: Another possible fragmentation is the loss of carbon monoxide (CO), leading to a fragment of m/z 60.1.
-
-
Collision Energy (CE): To be optimized for each transition, typically in the range of 10-30 eV.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) CE (eV) 1-Aminobutan-2-one 88.1 59.1 (Quantifier) 100 Optimized | 1-Aminobutan-2-one | 88.1 | 60.1 (Qualifier) | 100 | Optimized |
Data Presentation
The following tables summarize the expected quantitative data from a method validation study.
Table 2: Linearity of this compound
| Concentration (ng/mL) | Mean Peak Area (n=3) | % RSD |
| 1 | [Data] | [Data] |
| 5 | [Data] | [Data] |
| 10 | [Data] | [Data] |
| 50 | [Data] | [Data] |
| 100 | [Data] | [Data] |
| 500 | [Data] | [Data] |
| Correlation Coefficient (r²) | >0.99 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LLOQ | 1 | [Data] | [Data] | [Data] |
| Low | 3 | [Data] | [Data] | [Data] |
| Mid | 75 | [Data] | [Data] | [Data] |
| High | 400 | [Data] | [Data] | [Data] |
Visualizations
Conclusion
The described HILIC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The use of HILIC ensures adequate retention of this polar analyte, while tandem mass spectrometry in MRM mode allows for precise and accurate measurement. This method is well-suited for applications in pharmaceutical research and development, as well as in other scientific fields where the analysis of small polar amines is required.
References
- 1. HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Note: Forced Degradation Study of 1-aminobutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This application note provides a detailed protocol for conducting a forced degradation study on 1-aminobutan-2-one hydrochloride, a key intermediate in various synthetic processes. The data generated from these studies are vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀ClNO | [1][2][3][4] |
| Molecular Weight | 123.58 g/mol | [1][3] |
| CAS Number | 108661-54-7 | [1][2] |
| Appearance | Solid | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [2] |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, related β-aminoketones are known to undergo retro-Michael reactions as a primary degradation route, particularly in neutral to alkaline conditions.[5] This reaction would lead to the cleavage of the molecule. Stability is often pH-dependent, with greater stability observed in acidic conditions.[5] Forced degradation studies are necessary to confirm the specific degradation products under various stress conditions.
Experimental Workflow
The following diagram outlines the general workflow for the forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
Experimental Protocols
The following protocols are designed to induce degradation of this compound to a target level of 5-20%, which is generally recommended for the development of stability-indicating methods.[6]
Materials and Reagents
-
This compound (Purity ≥ 95%)[1]
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Volumetric flasks, pipettes, and autosampler vials
Stock Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in high-purity water. This stock solution will be used for all stress conditions.
Stress Conditions
For each condition, an unstressed control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.
1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.[5]
-
Dilute with mobile phase to an appropriate concentration for analysis.
2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 1 hour. Note that degradation is expected to be rapid under basic conditions.[5]
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.[5]
-
Dilute with mobile phase to an appropriate concentration for analysis.
3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.[5]
-
Dilute with mobile phase to an appropriate concentration for analysis.
4. Thermal Degradation
-
Incubate 1 mL of the stock solution at 60°C for 48 hours in a tightly sealed vial.[5]
-
After incubation, cool the solution to room temperature.
-
Dilute with mobile phase to an appropriate concentration for analysis.
5. Photolytic Degradation
-
Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and placed alongside the exposed sample.
-
Analyze the samples after the specified exposure period.
Analytical Methodology
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Suggested HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient should be developed to ensure separation of all peaks. A starting point could be 5% B, increasing to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: As 1-aminobutan-2-one lacks a strong chromophore, derivatization or mass spectrometric detection is recommended. For UV detection without derivatization, a low wavelength (e.g., 210 nm) may be used.
-
Injection Volume: 10 µL
For structural elucidation of degradation products, HPLC coupled with mass spectrometry (LC-MS) is highly recommended.
Data Presentation and Analysis
The results of the forced degradation study should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | RRT of Major Degradants | Mass Balance (%) |
| Control | 0 | 0 | - | 100 |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Base Hydrolysis (0.1 M NaOH, RT, 1h) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Oxidation (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (60°C, 48h) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
*RRT = Relative Retention Time
Mass Balance Calculation: Mass balance should be calculated to account for all the material after degradation. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected.
Conclusion
This application note provides a comprehensive framework for conducting a forced degradation study of this compound. The successful execution of these protocols will yield valuable data on the stability of the molecule, identify its degradation products, and aid in the development of a robust, stability-indicating analytical method. This information is indispensable for ensuring the quality, safety, and efficacy of any final drug product containing this intermediate.
References
Application Notes and Protocols for the Analytical Profiling of Clavulanic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of impurities in clavulanic acid, a potent β-lactamase inhibitor. The sensitive and unstable nature of clavulanic acid necessitates robust analytical methods to ensure the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the common degradation pathways, key impurities, and the primary analytical techniques employed for their separation, identification, and quantification.
Introduction to Clavulanic Acid and Its Impurities
Clavulanic acid is produced by the fermentation of Streptomyces clavuligerus.[1][2] Due to the inherent instability of its β-lactam ring, clavulanic acid is susceptible to degradation under various conditions, including pH changes and exposure to water or other nucleophiles.[3] This degradation can lead to the formation of various impurities that may impact the drug's efficacy and safety. The primary mechanism of degradation involves the opening of the β-lactam ring.[2][3][4]
Commonly identified impurities include degradation products arising from hydrolysis and polymerization. One notable impurity is "related substance E," which is formed by the condensation of two molecules of clavulanic acid.[3][5] Understanding the impurity profile is a critical aspect of quality control in the pharmaceutical industry.
Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most prevalent technique for the routine analysis of clavulanic acid and its impurities.[1][6][7] For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[8][9] Other techniques such as capillary electrophoresis have also been explored for this purpose.[1][10]
The following sections provide detailed protocols for the most common and effective methods used in the industry.
Protocol 1: Stability-Indicating RP-HPLC Method for Clavulanic Acid and Its Degradation Products
This protocol describes a reversed-phase HPLC method for the quantitative determination of potassium clavulanate in the presence of its degradation products.[1]
Objective: To separate and quantify clavulanic acid and its degradation products in bulk drug substances and pharmaceutical formulations.
Experimental Workflow
Materials and Reagents
-
Potassium Clavulanate Reference Standard (USP or equivalent)[11]
-
Methanol (HPLC grade)
-
Sodium dihydrogen phosphate (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Value |
| Column | C18 Nucleosil (or equivalent), 5 µm |
| Mobile Phase | 0.7% Sodium dihydrogen phosphate : Methanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 230 nm[1][5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | Ambient or 40 °C[5] |
Preparation of Solutions
-
Mobile Phase: Dissolve 7.0 g of sodium dihydrogen phosphate in 1000 mL of HPLC grade water. Mix 900 mL of this solution with 100 mL of methanol. Adjust the pH to 4.0 ± 0.1 with phosphoric acid if necessary.[12] Filter and degas before use.
-
Standard Solution: Accurately weigh about 25 mg of Potassium Clavulanate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.25 mg/mL.
-
Test Solution: Accurately weigh a quantity of the sample equivalent to 25 mg of clavulanic acid into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution and record the chromatogram. The retention time for clavulanic acid should be approximately 4.2 minutes.[1]
-
Inject the test solution and record the chromatogram.
-
Identify the peaks of impurities based on their relative retention times with respect to the clavulanic acid peak.
-
Calculate the percentage of each impurity using the following formula:
% Impurity = (Area_impurity / (Area_clavulanic_acid + Sum of all impurity areas)) * 100
Protocol 2: LC-MS/MS Method for the Identification and Quantification of Clavulanic Acid Impurities
This protocol outlines a sensitive LC-MS/MS method for the identification of known and unknown impurities and their quantification at trace levels.[8][9][13]
Objective: To identify and quantify clavulanic acid impurities, including those at low concentrations, in complex matrices.
Experimental Workflow
Materials and Reagents
-
Ammonium acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Chromatographic and Mass Spectrometric Conditions
| Parameter | Value |
| Column | C18, e.g., Shim-pack CLC-ODS (4.6 mm x 250 mm, 5 µm)[8][9] |
| Mobile Phase A | 20 mmol/L ammonium acetate, pH 6.0[8][9] |
| Mobile Phase B | 20 mmol/L ammonium acetate in Acetonitrile:Water (80:20), pH 6.0[8][9] |
| Gradient Elution | A gradient program should be optimized to achieve separation of all impurities. |
| Flow Rate | 1.0 mL/min[8][9] |
| Ion Source | Electrospray Ionization (ESI), positive and negative ion modes[8][9] |
| Scan Range | m/z 100-1500[8][9] |
| Nebulizing Pressure | 275.8 kPa[8][9] |
| Dry Gas Flow | 9 L/min[8][9] |
Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of ammonium acetate in LC-MS grade water to achieve a 20 mmol/L concentration and adjust the pH to 6.0.
-
Mobile Phase B: Prepare a 20 mmol/L ammonium acetate solution in a mixture of 80% acetonitrile and 20% water, and adjust the pH to 6.0.
-
Sample Solution: Prepare a solution of the clavulanic acid sample in Mobile Phase A at a suitable concentration (e.g., 1 mg/mL).
Procedure
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the sample solution.
-
Acquire data in both positive and negative ion modes to detect a wide range of impurities.
-
Identify impurities by comparing their retention times and mass spectra with those of reference standards, if available.
-
For unknown impurities, deduce the structure by analyzing the MS/MS fragmentation patterns.[8][9]
Summary of Known Clavulanic Acid Impurities
The following table summarizes some of the known impurities of clavulanic acid.
| Impurity Name | Origin | Typical Analytical Technique |
| Related Substance E | Degradation (dimerization) | HPLC, LC-MS[3][5] |
| Pyrazines | Degradation | GC-MS |
| Hydrolysis Products | Degradation (hydrolysis) | HPLC, LC-MS[1] |
| Polymeric Impurities | Degradation (polymerization) | Size Exclusion Chromatography (SEC)[7] |
Degradation Pathway of Clavulanic Acid
The degradation of clavulanic acid is a complex process that can be influenced by factors such as pH, temperature, and the presence of other nucleophiles.[3][4]
This diagram illustrates the main degradation routes of clavulanic acid, leading to the formation of various impurities. The initial and critical step is the opening of the β-lactam ring.[2][3][4]
Conclusion
The analytical methods described in these application notes provide a robust framework for the comprehensive impurity profiling of clavulanic acid. The choice of method will depend on the specific requirements of the analysis, from routine quality control to the in-depth characterization of novel impurities. Adherence to these protocols will help ensure the quality and safety of clavulanic acid-containing pharmaceutical products. For regulatory submissions, method validation should be performed according to ICH guidelines.[1][14]
References
- 1. rjptonline.org [rjptonline.org]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Determination of clavulanic acid by a sensitive HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Impurity Profile of Amoxicillin and Clavulanate Potassium Tablets [journal11.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Discover Impurity Reference Standards from USP [usp.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Validation of Analytical Methods: A Review [gavinpublishers.com]
Development of a Stability-Indicating HPLC Method for Clavulanic Acid
Application Note and Protocol
This document provides a detailed methodology for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of clavulanic acid. This method is designed to separate and quantify clavulanic acid in the presence of its degradation products, making it suitable for stability studies of pharmaceutical formulations.
Introduction
Clavulanic acid is a potent β-lactamase inhibitor, commonly combined with β-lactam antibiotics to overcome bacterial resistance. Due to its inherent instability, particularly in aqueous solutions, a stability-indicating analytical method is crucial for accurately assessing the quality and shelf-life of pharmaceutical products containing clavulanic acid. This application note describes a robust HPLC method capable of separating clavulanic acid from its degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions.
| Parameter | Specification |
| HPLC System | Agilent 1260 HPLC system or equivalent |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm)[1][2][4][5] |
| Mobile Phase | pH 5.0 Buffer and Methanol (95:5 v/v)[1][2][5] |
| Flow Rate | 1.0 mL/minute[1][2][4][5] |
| Detection Wavelength | 220 nm[1][2][4][5] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[4][6] |
| Run Time | 15 minutes[4][6] |
Preparation of Solutions
Buffer Preparation (pH 5.0): Dissolve an appropriate amount of a suitable buffer salt (e.g., disodium hydrogen phosphate[6]) in HPLC grade water and adjust the pH to 5.0 with orthophosphoric acid.[4][6] Filter the buffer through a 0.45 µm membrane filter.[4]
Mobile Phase Preparation: Mix the pH 5.0 buffer and methanol in a 95:5 (v/v) ratio.[1][2][5] Degas the mobile phase by sonication for 20 minutes before use.[4]
Standard Stock Solution Preparation: Accurately weigh and dissolve clavulanic acid reference standard in the mobile phase to obtain a known concentration.
Sample Preparation: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a target concentration within the linear range of the method.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the clavulanic acid standard.[1][2][3] The following stress conditions are recommended as per ICH guidelines:[3][7]
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of 5 N HCl. Keep the solution for 20 minutes, then neutralize with 1 mL of 5 N NaOH.[8] |
| Base Hydrolysis | To 1 mL of the standard stock solution, add 1 mL of a suitable base (e.g., 0.1 M Na₂HPO₄).[9] The degradation can be carried out at different temperatures (e.g., 35°C, 60°C, 100°C) to observe different degradation profiles.[9] |
| Oxidative Degradation | To 1 mL of the standard stock solution, add 1 mL of 30% H₂O₂ and keep the solution overnight.[8] |
| Thermal Degradation | Expose the solid drug substance to dry heat. The temperature and duration should be selected based on the thermal lability of the drug. |
| Photolytic Degradation | Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Following exposure to the stress conditions, the samples are diluted with the mobile phase to the target concentration and injected into the HPLC system.
Data Presentation
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines.[6] The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | Intraday: ≤ 2%, Interday: ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo, impurities, or degradation products at the retention time of the analyte peak. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH).[1] |
Forced Degradation Results
The results of the forced degradation studies demonstrate the ability of the method to separate clavulanic acid from its degradation products.
| Stress Condition | % Degradation of Clavulanic Acid | Observations |
| Acid Hydrolysis | Varies depending on conditions | Formation of distinct degradation peaks. |
| Base Hydrolysis | Significant degradation | Formation of multiple degradation products, including pyrazine derivatives. |
| Oxidative Degradation | Significant degradation | Formation of one or more major degradation peaks. |
| Thermal Degradation | Degradation is temperature-dependent. | Degradation follows pseudo-first-order kinetics. |
| Photolytic Degradation | Degradation depends on light exposure. | Potential for formation of photodegradation products. |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
Clavulanic Acid Degradation Pathway
Caption: General degradation pathway of clavulanic acid.
Conclusion
The described HPLC method is simple, rapid, and robust for the determination of clavulanic acid in pharmaceutical preparations. The forced degradation studies confirm the stability-indicating nature of the method, as it can effectively separate the parent drug from its degradation products.[1][2] This method is suitable for routine quality control analysis and stability studies of clavulanic acid-containing formulations.[1][2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]
sample preparation for 1-aminobutan-2-one hydrochloride analysis
An detailed overview of the sample preparation protocols for the analysis of 1-aminobutan-2-one hydrochloride, a significant metabolite and degradation product of clavulanic acid, is provided below. These guidelines are intended for researchers, scientists, and professionals involved in drug development and quality control.
Application Notes
Introduction
1-Aminobutan-2-one is a key chemical entity in pharmaceutical research, primarily recognized as a metabolite of clavulanic acid, a potent β-lactamase inhibitor.[1] The analysis of this small, polar aminoketone is crucial for pharmacokinetic, stability, and quality control studies of clavulanic acid formulations.[1][2] Due to its chemical nature—lacking a strong chromophore and being highly polar—sample preparation and analytical methods require careful consideration to achieve accurate and reproducible results.
This document outlines detailed protocols for the sample preparation of this compound from both pharmaceutical dosage forms and biological matrices, along with representative analytical conditions.
Physicochemical Properties and Stability
This compound is a hygroscopic solid that is slightly soluble in methanol and water.[1][2] A critical aspect of handling this compound is its pH-dependent stability. The molecule is susceptible to degradation, particularly in neutral to alkaline conditions, through a retro-Michael reaction.[3][4] For optimal stability, solutions should be maintained in an acidic environment, ideally below pH 5.[3] It is recommended to store the compound at -20°C under an inert atmosphere.[4]
Experimental Protocols
Protocol 1: Sample Preparation from Pharmaceutical Formulations (e.g., Tablets)
This protocol describes the extraction of this compound from a solid dosage form where it may be present as an impurity or degradant.
Objective: To extract the analyte from the formulation matrix for quantification by HPLC.
Materials:
-
Sample (e.g., powdered tablets)
-
Extraction Solvent: 0.1% Formic acid in Water/Methanol (95:5, v/v)
-
Volumetric flasks (appropriate sizes)
-
Mechanical shaker or sonicator
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PVDF or other compatible material)[2]
-
HPLC vials
Procedure:
-
Sample Weighing: Accurately weigh a portion of powdered tablet composite equivalent to a target concentration of the parent drug.
-
Extraction: Transfer the weighed powder to a volumetric flask. Add approximately 80% of the final volume of the Extraction Solvent.
-
Dissolution: Vigorously shake or sonicate the flask for 15-20 minutes to ensure complete dissolution of the analyte and disintegration of the tablet matrix.
-
Volume Adjustment: Allow the solution to return to room temperature, then dilute to the final volume with the Extraction Solvent and mix thoroughly.
-
Clarification: Transfer a portion of the solution to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
Protocol 2: Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol details the extraction of 1-aminobutan-2-one from plasma using protein precipitation, a common technique for cleaning up biological samples.
Objective: To remove proteins and other interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Precipitating Agent: Acetonitrile containing 0.1% Formic Acid
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog)
-
Vortex mixer
-
Centrifuge (refrigerated, capable of >10,000 x g)
-
Micropipettes
-
Sample tubes
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the IS solution to the plasma sample and briefly vortex.
-
Protein Precipitation: Add 300 µL of the cold Precipitating Agent (a 1:3 ratio of sample to solvent is common) to the tube.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for analysis, avoiding disturbance of the protein pellet.
Protocol 3: Optional Pre-Column Derivatization for UV/Fluorescence Detection
For analyses using HPLC with UV or fluorescence detection, derivatization may be necessary to improve sensitivity, as 1-aminobutan-2-one lacks a native chromophore. Dansyl chloride is a common reagent that reacts with primary amines.
Objective: To attach a fluorescent tag to the analyte to enable sensitive detection.
Materials:
-
Sample extract (from Protocol 1 or 2, solvent evaporated and reconstituted in appropriate buffer)
-
Derivatization Buffer: 100 mM Sodium Bicarbonate Buffer (pH 9.5)
-
Dansyl Chloride solution (e.g., 2 mg/mL in acetonitrile)
-
Quenching Solution (e.g., 2% (v/v) ethylamine or a similar primary amine solution)
-
Heating block or water bath
Procedure:
-
pH Adjustment: To 100 µL of the sample extract, add 100 µL of the Derivatization Buffer.
-
Reagent Addition: Add 100 µL of the Dansyl Chloride solution. Vortex briefly.
-
Reaction: Incubate the mixture at 60°C for 30 minutes in the dark.
-
Quenching: Add 50 µL of the Quenching Solution to react with the excess Dansyl Chloride. Vortex and let stand for 10 minutes.
-
Analysis: The sample is now ready for injection into the HPLC system.
Data Presentation
The performance of the analytical method following these sample preparation protocols must be validated. The following table presents hypothetical, yet typical, performance characteristics for a validated LC-MS/MS method for this compound analysis in plasma.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Extraction Recovery | 85% - 95% |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Matrix Effect | Minimal (<15%) |
| Note: These values are illustrative and must be determined experimentally during method development and validation. |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation.
Caption: Workflow for Pharmaceutical Sample Preparation.
Caption: Workflow for Biological Sample Preparation.
References
Application Notes and Protocols for Quality Control of 1-Aminobutan-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quality control of 1-aminobutan-2-one hydrochloride (CAS No: 108661-54-7). This document outlines the essential procedures for verifying the identity, purity, and assay of this compound, ensuring its suitability for research and development purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the proper handling, storage, and analytical testing of the compound.
| Property | Value | Source |
| CAS Number | 108661-54-7 | [1] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | [2][3] |
| Appearance | Solid | [1][2][3] |
| Purity | Typically ≥95% or ≥97% | [1][2][4] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
| IUPAC Name | 1-amino-2-butanone hydrochloride | [3] |
| InChI Key | DGSSJZJBCABUMD-UHFFFAOYSA-N | [1][2][3] |
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Caption: Quality Control Workflow for this compound.
Experimental Protocols
The following are representative protocols for the quality control testing of this compound. These methods are based on standard pharmaceutical analytical procedures and may require optimization and validation for specific applications.
Identification by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To confirm the identity of the material by comparing its infrared spectrum with that of a reference standard.
Methodology:
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent disc using a hydraulic press.
-
Reference Standard: Prepare a KBr disc of the reference standard in the same manner.
-
Spectral Acquisition: Record the infrared spectrum of both the sample and the reference standard from 4000 to 400 cm⁻¹.
-
Acceptance Criteria: The infrared spectrum of the sample should be concordant with the spectrum of the reference standard.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is recommended.
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Acceptance Criteria: The purity of this compound should not be less than 95% (or as per the required specification).
Assay by Titration
Objective: To determine the content of this compound.
Principle: This method involves the titration of the hydrochloride salt with a standardized base.
Reagents:
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water
-
Phenolphthalein indicator
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of deionized water.
-
Titration: Add 2-3 drops of phenolphthalein indicator and titrate with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Calculation: Calculate the assay of this compound using the following formula:
Assay (%) = (V x M x F / W) x 100
Where:
-
V = Volume of NaOH used in mL
-
M = Molarity of NaOH
-
F = Molar mass of this compound (123.58 g/mol )
-
W = Weight of the sample in mg
-
Acceptance Criteria: The assay of this compound should be within the range of 98.0% to 102.0% on a dry basis.
Logical Relationship Diagram for Purity Assessment
The following diagram illustrates the logical steps involved in assessing the purity of this compound.
Caption: Logical Flow for Purity Assessment.
Stability and Storage
To ensure the integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a tightly sealed container, under an inert atmosphere, and in a freezer at temperatures below -20°C.[3] Exposure to moisture and elevated temperatures should be avoided to prevent degradation.
Disclaimer: The protocols provided in these application notes are for guidance purposes only. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all applicable safety and regulatory requirements.
References
Troubleshooting & Optimization
Technical Support Center: 1-Aminobutan-2-one Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-aminobutan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in solution?
The primary degradation pathway for this compound, a β-aminoketone, is a retro-Michael reaction. This process involves the cleavage of the molecule to form 1-amino-3-buten-2-one and water. The rate of this degradation is highly dependent on the pH of the solution.[1]
Q2: How does pH affect the stability of this compound solutions?
The stability of this compound is significantly influenced by pH. The compound is relatively stable in acidic conditions (ideally below pH 5). As the pH increases towards neutral and alkaline levels, the rate of the retro-Michael reaction accelerates dramatically. For some β-aminoketones, rapid degradation with a half-life of less than 15 minutes has been observed around pH 7.4.[1]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Recommendations often suggest storage in a freezer at -20°C under an inert atmosphere. Due to its hygroscopic nature, it is critical to protect it from moisture.[2]
Q4: Can I store this compound in solution?
Storing this compound in solution for extended periods is generally not recommended due to its reactivity. If solutions are necessary, they should be prepared fresh before use. For short-term storage, it is advisable to keep solutions at low temperatures (2-8°C or -20°C) and protected from light. A pilot stability study of the solution in your specific experimental conditions is recommended.[2]
Q5: What are the potential degradation products other than the result of the retro-Michael reaction?
Under neutral to alkaline conditions, 1-aminobutan-2-one can undergo further reactions to form pyrazine derivatives. One such derivative that has been noted is 2,5-bis(2-hydroxyethyl)pyrazine.[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Additional, unknown peaks appear in the chromatogram of your this compound sample.
-
Possible Causes & Solutions:
-
Degradation due to Improper Storage: Review your storage conditions. Ensure the container is tightly sealed and stored at the recommended -20°C, protected from light and moisture. If possible, test a fresh, unopened sample.
-
Degradation in Solution: The compound may be degrading in your sample diluent. Check the pH of your diluent and consider using a slightly acidic buffer (pH < 5) for better stability. Prepare solutions fresh before analysis and keep them at low temperatures if immediate analysis is not possible.
-
Formation of Pyrazine Derivatives: If your sample has been exposed to neutral or alkaline conditions, the unexpected peaks could be pyrazine degradation products.
-
Contamination: Ensure the purity of your solvents and the cleanliness of your analytical equipment. A blank injection can help rule out system contamination.
-
Issue 2: Inconsistent Experimental Results or Decrease in Assay Value Over Time
-
Symptom: You observe variability in your results or a decrease in the concentration of this compound in subsequent analyses of the same sample.
-
Possible Causes & Solutions:
-
Compound Degradation: This is a likely cause due to improper storage or handling. Re-evaluate your storage conditions and handling procedures. A quality control check on a new vial is recommended.
-
Hygroscopicity: The compound can absorb moisture, leading to a change in its physical state (e.g., clumping) and potentially accelerating degradation. Handle the compound in a dry environment.
-
Solution Instability: As mentioned, the compound is unstable in neutral to alkaline solutions. If working with solutions, ensure they are prepared fresh in an acidic buffer and used promptly.
-
Issue 3: Difficulty in Dissolving the Compound
-
Symptom: this compound does not dissolve completely in your chosen solvent.
-
Possible Causes & Solutions:
-
Solubility Issues: Review the solubility of the compound in your solvent system. While it is slightly soluble in methanol and water, the pH of the solution can affect its solubility.[4]
-
Incorrect pH: Ensure the solvent system is sufficiently acidic to aid dissolution and maintain stability.
-
Need for Agitation: Gentle warming, vortexing, or sonication can help dissolve the compound. However, ensure the solution is acidic before warming to prevent accelerated degradation.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | Acidic (pH < 5) | Relatively Stable | Maintain solutions in an acidic pH range. |
| Neutral to Alkaline (pH ≥ 7) | Rapid Degradation | Avoid neutral or alkaline conditions. | |
| Temperature | Low (2-8°C or -20°C) | Slows Degradation | Store solutions at reduced temperatures. |
| Elevated | Accelerates Degradation | Avoid exposure to high temperatures. | |
| Moisture | Presence of moisture | Can accelerate degradation | Store in a dry environment and protect from humidity. |
| Light | Exposure to light | Potential for photodegradation | Protect samples from light using amber vials or foil. |
| Oxygen | Presence of oxygen | Potential for oxidation | For long-term storage, consider an inert atmosphere. |
Table 2: Illustrative Degradation of this compound under Forced Conditions *
| Stress Condition | Parameters | Illustrative % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 8 hours | 5-15% | Hydrolysis products |
| Base Hydrolysis | 0.1 M NaOH at room temp for 1 hour | > 20% | 1-amino-3-buten-2-one, Pyrazines |
| Oxidative | 3% H₂O₂ at room temp for 24 hours | 10-20% | Oxidation products |
| Thermal | 60°C for 48 hours (in solution) | 5-10% | Thermal degradants |
*Note: This table provides illustrative data based on general knowledge of forced degradation studies for similar compounds. Actual degradation percentages will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in high-purity water or a suitable acidic buffer.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for up to 1 hour (expect rapid degradation). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for up to 24 hours, protected from light.
-
Thermal Stress: Incubate 1 mL of the stock solution at 60°C for up to 48 hours.
-
Photolytic Stress: Expose a solution of the compound to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a representative stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
HPLC System: A system equipped with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A suitable gradient to separate polar degradation products from the parent compound. An example could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 210 nm) or use a PDA to detect multiple components.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the samples from the forced degradation study with the initial mobile phase composition.
Mandatory Visualizations
References
stability of 1-aminobutan-2-one hydrochloride in aqueous solution
Technical Support Center: 1-Aminobutan-2-one Hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound. Below you will find frequently asked questions and troubleshooting guidance regarding its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in an aqueous solution?
A1: The primary degradation pathway for α-aminoketones like 1-aminobutan-2-one in aqueous solution is often self-condensation. Primary aminoketones can be unstable and highly reactive, leading to self-condensation reactions. The hydrochloride salt form enhances stability, but the free amine is prone to reaction, especially as the pH increases.
Q2: How does pH impact the stability of this compound solutions?
A2: The stability of this compound is highly dependent on pH. The compound is most stable in acidic conditions (ideally below pH 5).[1] As the pH approaches neutral (pH 7) and becomes alkaline, the rate of degradation increases significantly.[1] For some related β-aminoketones, the half-life at pH 7.4 can be less than 15 minutes.[1]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: Aqueous solutions should always be prepared fresh before use.[2] If short-term storage is necessary, solutions should be maintained under acidic conditions (pH < 5), stored at low temperatures (2-8°C or -20°C for longer-term), and protected from light.[1][2] It is highly recommended to perform a small-scale pilot study to confirm stability under your specific experimental conditions.[2]
Q4: Can I use a buffer to prepare my aqueous solution?
A4: Yes, but the choice of buffer is critical. You must use an acidic buffer system that maintains the pH below 5. Avoid neutral or basic buffers, such as phosphate-buffered saline (PBS) at pH 7.4, as they will accelerate degradation. Always verify the final pH of the solution after dissolution.[1]
Q5: Is the solid form of this compound stable?
A5: The solid hydrochloride salt is significantly more stable than the free base. For long-term stability, it should be stored in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen).[2] The compound is hygroscopic (absorbs moisture from the air), so minimizing exposure to the atmosphere is crucial.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of compound purity in solution. | The pH of the solution is too high (neutral or basic). | Ensure the solution is acidic, ideally with a pH below 5. Use an appropriate acidic buffer or acidify with a dilute acid (e.g., HCl). Verify the final pH.[1] |
| The solution was stored for too long or at an inappropriate temperature. | Always prepare solutions fresh. If temporary storage is unavoidable, store at 2-8°C and protect from light for no more than a few hours. For longer periods, freeze at -20°C, but validate stability first.[1][2] | |
| Inconsistent results between experiments. | Degradation is occurring at different rates due to minor variations in solution preparation (e.g., final pH, time before use). | Standardize the solution preparation protocol strictly. Prepare a single, larger batch of acidic stock solution for the experiment set, if possible, and keep it on ice. |
| The solid starting material has degraded due to improper storage. | Check for changes in the physical appearance of the solid (e.g., clumping, discoloration).[2] If degradation is suspected, use a fresh batch of the compound and store it correctly at -20°C under inert gas.[2] | |
| Poor solubility compared to previous batches. | The compound may have absorbed moisture or degraded. | Confirm the issue by attempting to dissolve a small amount. If solubility is compromised, it strongly indicates degradation, and the batch should be discarded.[2] Ensure proper storage in a desiccated, inert environment.[2] |
Quantitative Stability Data
While specific kinetic data for this compound is not widely published, the following table summarizes the general stability profile for aminoketones based on available literature.
| Condition | Parameter | Stability Outcome | Rationale |
| pH | Acidic (pH < 5) | Relatively Stable | The amine group is protonated, reducing its nucleophilicity and preventing self-condensation or other degradation reactions.[1] |
| Neutral (pH ≈ 7) | Unstable (Rapid Degradation) | The deprotonated free amine is highly reactive. Half-life can be in the order of minutes for related compounds.[1] | |
| Basic (pH > 8) | Very Unstable | Degradation is rapidly catalyzed by bases.[1] | |
| Temperature | -20°C (Solid) | High Stability (Long-term) | Recommended for long-term storage of the solid compound to minimize all degradation kinetics.[2] |
| 2-8°C (Solution) | Low Stability (Short-term) | Slows degradation but does not prevent it. Suitable for immediate or very short-term use only.[1] | |
| Room Temp (Solution) | Very Low Stability | Significant degradation is expected in a short period (minutes to hours). | |
| Atmosphere | Inert Gas (e.g., Argon) | Recommended | Protects the hygroscopic solid from moisture, which can initiate degradation.[2] |
| Air | Not Recommended | Exposure to moisture can lead to clumping, poor solubility, and degradation.[2] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Stock Solution
This protocol describes how to prepare a stock solution of this compound for use in experiments.
-
Objective: To prepare a 10 mM stock solution in an acidic aqueous medium to maximize stability.
-
Materials:
-
This compound
-
High-purity water (e.g., HPLC-grade)
-
0.1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the required amount of this compound (Molecular Weight: 123.58 g/mol ) in a sterile container.
-
Add a volume of high-purity water to dissolve the compound, aiming for a concentration slightly higher than the final target (e.g., dissolve in 90% of the final volume).
-
Gently vortex until the solid is completely dissolved.
-
Measure the pH of the solution. The hydrochloride salt should make the solution acidic, but it should be verified.
-
If the pH is above 5.0, adjust it downwards by adding 0.1 M HCl dropwise while monitoring with the pH meter.
-
Once the desired pH (e.g., pH 4.0-4.5) is reached, add high-purity water to reach the final target volume.
-
Use the solution immediately. If short-term storage is required, aliquot into sterile tubes, flush with nitrogen or argon if possible, and store at 2-8°C on ice.
-
Protocol 2: Forced Degradation Study by HPLC
This protocol provides a framework for conducting a forced degradation study to understand the stability profile under various stress conditions.[1]
-
Objective: To identify degradation products and determine the degradation pathways under acidic, basic, and thermal stress.
-
Materials:
-
1 mg/mL acidic stock solution of this compound (prepared as in Protocol 1).
-
0.1 M HCl and 0.1 M NaOH.
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS).
-
-
Procedure:
-
Time-Zero Sample: Dilute the stock solution with the mobile phase to an appropriate concentration and inject it immediately into the HPLC system to get a baseline chromatogram.
-
Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize a sample with 0.1 M NaOH.[1]
-
Basic Stress: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature and take samples at short intervals (e.g., 5, 15, 30, and 60 minutes), as rapid degradation is expected.[1] Neutralize each sample with 0.1 M HCl immediately before injection.
-
Thermal Stress: Incubate the acidic stock solution at 60°C. Take samples at various time points (e.g., 1, 4, 8, 24 hours) for analysis.
-
Analysis: Analyze all samples by HPLC. Compare the peak area of the parent compound and observe the appearance of new peaks corresponding to degradation products.
-
Visualizations
Caption: Logical diagram of potential self-condensation in neutral/basic solution.
Caption: Workflow for troubleshooting instability issues with the compound.
References
Technical Support Center: 1-Aminobutan-2-one Hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 1-aminobutan-2-one hydrochloride to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a freezer at -20°C under an inert atmosphere.[1] It is crucial to protect the compound from moisture as it is described as hygroscopic.[1] For short-term storage, a cool, dry, and well-ventilated area is sufficient.[1]
Q2: Is this compound sensitive to moisture?
A2: Yes, the compound is hygroscopic, meaning it can absorb moisture from the air.[1][2] This can lead to degradation and affect the accuracy of experimental results. It is essential to handle the solid compound in a dry environment, such as a glovebox or under a stream of inert gas, and to keep its container tightly sealed.[1]
Q3: What is the recommended way to prepare and store solutions of this compound?
A3: Due to the compound's limited stability in solution, it is highly recommended to prepare solutions fresh before use.[1] If short-term storage is necessary, solutions should be kept at a low temperature (2-8°C or -20°C) and protected from light.[1] The stability of the compound in various solvents has not been widely reported, so a small-scale pilot stability study is advisable for your specific experimental conditions.[1]
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of β-aminoketones like this compound is highly pH-dependent. While specific data for this compound is limited, a related compound, 1-Amino-4-hydroxybutan-2-one hydrochloride, is most stable in acidic conditions, ideally below pH 5.[3] As the pH increases towards neutral and alkaline levels, degradation can occur rapidly.[3] For some β-aminoketones, the half-life at pH 7.4 has been observed to be less than 15 minutes.[3] The hydrochloride salt itself helps to create a slightly acidic solution when dissolved in neutral solvents like water.[3]
Q5: What are the primary degradation pathways for this compound?
A5: One of the primary degradation pathways for β-aminoketones in neutral to alkaline conditions is a retro-Michael reaction.[3] In this reaction, the molecule can cleave. Additionally, as 1-aminobutan-2-one is a known degradation product of clavulanic acid, it can undergo further reactions in neutral to alkaline conditions to form pyrazine derivatives.[2]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Discoloration or clumping of the solid compound. | The compound may have absorbed moisture or degraded due to improper storage. | Do not use the compound for experiments where purity is critical. If possible, compare with a fresh, unopened sample. Review your storage conditions to ensure they are optimal. |
| Poor or inconsistent solubility compared to previous batches. | The compound may have degraded or absorbed moisture, leading to the formation of less soluble impurities.[1] | Confirm the solubility issue by attempting to dissolve a small amount in a recommended solvent. If solubility is compromised, it is a strong indicator of degradation, and the batch should not be used.[1] |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | This is a direct indication of degradation. The compound may be degrading in the analytical sample diluent or may have been degraded prior to analysis.[2] | Investigate the pH of your sample diluent; a slightly acidic buffer may improve stability.[2] Minimize the time the sample spends in solution before analysis.[2] Ensure the analytical method is stability-indicating. |
| Decreasing concentration of the compound in solution over time. | The compound is degrading in the solution under the current storage conditions. | Prepare solutions fresh whenever possible. If storage is unavoidable, store aliquots at -20°C and protect from light. Conduct a small-scale stability study to determine the acceptable storage duration for your specific conditions.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation.[2]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in high-purity water.[3]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[3]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour (expect rapid degradation). Neutralize with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[3]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.[3] Also, store the solid compound at 80°C for 48 hours and then prepare a solution for analysis.[2]
-
Photolytic Degradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. Keep a control sample in the dark at the same temperature.[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC-UV/MS).[3] Compare the chromatograms to identify and quantify degradation products.[3]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters (to be optimized):
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm (as the compound lacks a strong chromophore) or MS detection.[4] |
| Injection Volume | 10 µL |
Procedure:
-
Prepare solutions of the unstressed compound and the samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Evaluate the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, gradient, and other parameters to achieve adequate resolution.
-
Validate the method according to ICH guidelines.
Data Presentation
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradants | Major Degradant Peak (RT) |
| 0.1 M HCl | 24 hours | 60°C | 8% | 1 | 4.2 min |
| 0.1 M NaOH | 1 hour | Room Temp | 25% | 2 | 3.5 min, 5.1 min |
| 3% H₂O₂ | 24 hours | Room Temp | 12% | 1 | 6.8 min |
| Heat (Solution) | 48 hours | 60°C | 15% | 1 | 4.2 min |
| Heat (Solid) | 48 hours | 80°C | 5% | 1 | 4.2 min |
| Light | Per ICH Q1B | Room Temp | 10% | 1 | 7.3 min |
Visualizations
Caption: Potential degradation pathways for 1-aminobutan-2-one.
Caption: A logical workflow for troubleshooting compound degradation.
References
Technical Support Center: Optimizing HPLC Separation of Clavulanic Acid and Its Impurities
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of clavulanic acid and its impurities. This resource provides practical troubleshooting guidance and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Peak Shape - Tailing Clavulanic Acid Peak
Question: Why is my clavulanic acid peak exhibiting significant tailing, and how can I improve its symmetry?
Answer:
Peak tailing is a common challenge in the analysis of clavulanic acid, often stemming from its chemical properties and interactions within the HPLC system. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol Interactions: Clavulanic acid possesses a carboxylic acid group, which can interact with active silanol groups on the surface of silica-based C18 columns, leading to peak tailing.[1]
-
Troubleshooting:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. A pH around 4.4 to 5.5 is often effective in suppressing the ionization of silanol groups and ensuring clavulanic acid is in a consistent ionic state.[2][3]
-
Use of End-Capped Columns: Employ high-purity, end-capped columns to minimize the number of free silanol groups available for secondary interactions.
-
Buffer Concentration: An adequate buffer concentration (typically 10-25 mM) is crucial to maintain a stable pH and minimize ionic interactions.[1]
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, causing peak tailing.[7]
-
Troubleshooting:
-
Use a guard column to protect the analytical column from strongly retained impurities.
-
Implement a robust column flushing and regeneration protocol.
-
-
Issue 2: Appearance of Extra or Unexpected Peaks
Question: I am observing unexpected peaks in my chromatogram. Are these impurities or degradation products?
Answer:
The appearance of extra peaks is often related to the inherent instability of clavulanic acid or the presence of known impurities.[8]
-
Clavulanic Acid Degradation: Clavulanic acid is highly susceptible to degradation under various conditions, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light.[9] These degradation products will appear as distinct peaks in the chromatogram.
-
Common Degradants: Known degradation products include open-ring hydrolysis products and decarboxylated derivatives.[10]
-
Troubleshooting & Prevention:
-
Control Sample and Mobile Phase pH: Maintain the pH of the mobile phase and sample diluent within a stable range, typically between 4.0 and 6.5, to minimize hydrolysis.[6]
-
Temperature Control: Both amoxicillin and clavulanic acid show significant degradation with increasing temperature.[11] Maintain samples at a controlled low temperature (e.g., 4°C) before and during analysis.[11]
-
Fresh Sample Preparation: Prepare samples fresh and analyze them promptly. Clavulanic acid can be stable in solution for up to 24 hours under controlled conditions.[4][5][9][12]
-
Light Protection: Protect standard solutions and samples from light to prevent photolytic degradation.
-
-
-
Process-Related Impurities: Several impurities can be introduced during the synthesis and manufacturing of clavulanic acid.
-
Known Impurities: These can include epimers, stereoisomers, and other related compounds.[10]
-
Troubleshooting:
-
Obtain reference standards for known impurities to confirm their identity by comparing retention times.
-
Consult pharmacopoeial monographs for specified impurities and their limits.
-
-
Issue 3: Inconsistent Retention Times
Question: The retention time for my clavulanic acid peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability of your analytical method. The most common causes include:
-
Mobile Phase Instability:
-
pH Drift: Inadequately buffered mobile phases can experience pH shifts, affecting the ionization state of clavulanic acid and its retention.
-
Compositional Changes: Improperly mixed or degassed mobile phases can lead to changes in composition over time.[7]
-
Troubleshooting:
-
Ensure the buffer has sufficient capacity and the mobile phase is well-mixed and degassed.
-
Prepare fresh mobile phase daily.
-
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drifting retention times.
-
Troubleshooting:
-
Equilibrate the column with at least 10-20 column volumes of the mobile phase, or until a stable baseline is achieved.
-
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Troubleshooting:
-
Use a column oven to maintain a constant and consistent column temperature.[6]
-
-
-
Pump and System Issues: Leaks in the pump or fittings can lead to inconsistent flow rates and, consequently, variable retention times.[13][14]
-
Troubleshooting:
-
Regularly inspect the HPLC system for leaks and perform routine maintenance.
-
-
Experimental Protocols
Below are detailed methodologies for two validated HPLC methods for the separation of clavulanic acid, often in combination with an antibiotic partner.
Method 1: Isocratic RP-HPLC for Clavulanic Acid and Amoxicillin
This method is a simple and robust stability-indicating HPLC method.[4][5][12]
-
Mobile Phase: A mixture of a pH 5.0 buffer and methanol in a 95:5 (v/v) ratio.[4][5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Method 2: Isocratic RP-HPLC for Clavulanic Acid and Cefixime
This method is suitable for the simultaneous estimation of cefixime and clavulanic acid in oral powder formulations.[6]
-
Column: C18 (250 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of methanol and water containing disodium hydrogen phosphate in a 20:80 v/v ratio, with the pH adjusted to 5.5 with orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/minute[6]
-
Detection: UV/VIS detector at 220 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[6]
-
Run Time: 15 minutes[6]
Mobile Phase Preparation (Method 2): Dissolve 3.408 g of disodium hydrogen phosphate in 800 mL of HPLC grade water. Add 200 mL of methanol and adjust the pH to 5.5 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.[6]
Data Presentation
The following table summarizes key performance parameters from various validated HPLC methods for clavulanic acid quantification.
| Parameter | Method 1[4][5][9] | Method 2[6] | Method 3[15] | Method 4[15] |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm) | C18 (25 cm x 4.6 mm, 5 µm) | Chromolith Performance RP-18e (100 mm x 4.6 mm) | C8 |
| Mobile Phase | pH 5.0 buffer and methanol (95:5 v/v) | Methanol and water with disodium hydrogen phosphate (20:80 v/v), pH 5.5 | 0.02 M disodium hydrogen phosphate buffer-methanol (96:4, v/v), pH 3.0 | Acetonitrile-phosphate solution-tetramethyl ammonium chloride solution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | Not Specified |
| Detection Wavelength | 220 nm | 220 nm | 228 nm | 220 nm |
| Linearity Range (Clavulanic Acid) | 17.82 to 67.90 µg/mL | 0.032–0.048 mg/mL | Not Specified | 0.3125-10 mg/L |
| LOD (Clavulanic Acid) | 7.13 µg/mL | 0.0021 µg/mL | Not Specified | Not Specified |
| LOQ (Clavulanic Acid) | 21.62 µg/mL | 0.0065 µg/mL | 30 ng/mL (LLOQ) | 0.3125 mg/L |
| Precision (%RSD) | Not Specified | < 2% | < 9.0% (intra- and inter-day) | < 15% (intra- and inter-day) |
| Accuracy (% Recovery) | Not Specified | 98.16%–101.12% | Not Specified | 91 to 102% |
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in optimizing your HPLC separations.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. veeprho.com [veeprho.com]
- 11. Stability of Amoxicillin and Clavulanic Acid in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 1-aminobutan-2-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 1-aminobutan-2-one hydrochloride. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues, particularly peak tailing, encountered during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for basic compounds like 1-aminobutan-2-one is the secondary interaction between the positively charged amine group of the analyte and negatively charged, acidic silanol groups present on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3] These interactions are stronger than the primary hydrophobic interactions, causing a portion of the analyte to be retained longer and resulting in an asymmetrical peak shape.[1]
Q2: How does the hydrochloride salt form of my analyte affect the HPLC analysis?
A2: The hydrochloride salt indicates that 1-aminobutan-2-one is a basic compound. In solution, it will exist in equilibrium between its protonated (charged) and free base (neutral) forms. The pH of the mobile phase will determine the predominant form. The presence of the hydrochloride salt itself does not typically cause peak tailing, but the basic nature of the amine is the root cause of the potential for interaction with the stationary phase.
Q3: Why is the mobile phase pH critical for the analysis of this compound?
A3: The mobile phase pH is a critical parameter because it controls the ionization state of both the analyte and the stationary phase's silanol groups.[3][4] At a low pH (typically below 3), the silanol groups are protonated and thus neutral, which minimizes their electrostatic interaction with the protonated amine analyte.[5][6] At a higher pH, the silanol groups become deprotonated and negatively charged, leading to strong interactions and peak tailing.[3][7]
Q4: Can the choice of HPLC column prevent peak tailing for this compound?
A4: Yes, the column selection is crucial. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and metal contaminants, which reduces the likelihood of peak tailing.[8] End-capped columns, where the residual silanol groups are chemically deactivated, are highly recommended for analyzing basic compounds.[5][9] For particularly challenging separations, consider using columns with a polar-embedded group or a charged surface hybrid (CSH) stationary phase, which are designed to shield the silanol groups and improve peak shape for basic analytes.[5]
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for this compound.
Problem: Asymmetrical peak shape with a pronounced tail.
Below is a troubleshooting workflow to address this issue:
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. chromtech.com [chromtech.com]
interference of 1-aminobutan-2-one hydrochloride in biological assays
Welcome to the technical support center for 1-aminobutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference of this compound in various biological assays. Due to its chemical structure, containing a primary amine and a ketone functional group, this compound may produce unexpected results in common experimental setups.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary known biological relevance?
A1: this compound is a small organic molecule with the chemical formula C₄H₁₀ClNO. It is recognized as a metabolite of Clavulanic Acid, a β-lactamase inhibitor often used in combination with antibiotics.[1] Therefore, its presence may be relevant in studies involving the metabolism of Clavulanic Acid. Animal studies have also suggested that it may act as an inhibitor of Acetylcholinesterase (AChE), an enzyme critical for neurotransmission. However, specific data on its potency is limited.
Q2: Are there known direct interferences of this compound in common biological assays?
A2: There is a lack of specific published data detailing the direct interference of this compound in common biological assays.[1] However, based on its chemical structure, potential interferences can be predicted. The primary amine can interfere with protein quantification assays, while the ketone group could interact with certain enzymatic assays or reagents.[1]
Q3: How can the primary amine group in this compound potentially interfere with my assays?
A3: Primary amines are known to interfere with several types of assays. For instance, they can react with the Coomassie dye used in the Bradford protein assay, leading to an overestimation of protein concentration.[2] In the Bicinchoninic acid (BCA) assay, primary amines can reduce Cu²⁺ to Cu¹⁺, also causing interference.[3] Additionally, primary amines can react with amine-reactive probes, such as those used for labeling proteins or oligonucleotides, potentially leading to non-specific signals.
Q4: What kind of interference can be expected from the ketone group?
A4: Ketone bodies have been documented to interfere with certain clinical chemistry assays, such as some methods for creatinine measurement.[1] While the specific reactivity of the ketone in this compound is not well-characterized in research assays, it is plausible that it could be recognized by or interact with cellular enzymes, leading to off-target effects.
Troubleshooting Guides
This section provides a structured approach to identifying and mitigating potential assay interference from this compound.
Issue 1: Inaccurate Protein Concentration Determined by Bradford or BCA Assay
Question: My protein quantification results are inconsistent or higher than expected when my sample contains this compound. Why is this happening and how can I fix it?
Answer:
-
Potential Cause: The primary amine group of this compound can directly interact with the assay reagents. In the Bradford assay, it can bind to the Coomassie dye, mimicking the presence of protein.[2] In the BCA assay, it can reduce copper ions, leading to a false-positive signal.[3]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a sample containing the same concentration of this compound as in your experimental samples, but without any protein. Measure the absorbance of this control to quantify the extent of direct interference.
-
Subtract Background: Subtract the absorbance value of the compound-only control from your experimental sample readings.
-
Use an Alternative Assay: Consider using a protein quantification method that is less susceptible to interference from primary amines, such as a fluorescence-based assay.
-
Precipitate Protein: Use a method like trichloroacetic acid (TCA) precipitation to separate the protein from the interfering compound before quantification.
-
Issue 2: Unexpected Results in Cell Viability (e.g., MTT) Assays
Question: I am observing an unexpected increase in cell viability, or results that don't correlate with cell morphology, when treating cells with this compound. What could be the cause?
Answer:
-
Potential Cause: Some chemical compounds can directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[4][5] This leads to a false-positive signal, suggesting higher cell viability than is actually the case.
-
Troubleshooting Steps:
-
Perform a Cell-Free MTT Assay: Incubate this compound with the MTT reagent in cell-free culture medium. A color change indicates direct reduction of MTT by the compound.
-
Use an Orthogonal Assay: Confirm your viability results with an alternative method that has a different detection principle, such as a trypan blue exclusion assay (which measures membrane integrity) or a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP).
-
Visual Inspection: Always examine the cells under a microscope to ensure that the assay results correlate with the observed cell density and morphology.
-
Issue 3: Suspected Off-Target Effects in Enzymatic Assays
Question: I am screening this compound for its effect on a specific enzyme, but I am concerned about non-specific interactions. How can I identify and address this?
Answer:
-
Potential Cause: The ketone group or the primary amine could interact with the enzyme or other components of the assay system in a non-specific manner.
-
Troubleshooting Steps:
-
Counter-Screening: Test the compound in an assay with an unrelated enzyme to check for broad, non-specific inhibitory activity.
-
Vary Assay Conditions: Assess the compound's activity under different buffer conditions (e.g., pH, ionic strength) to see if the effect is sensitive to these changes, which might suggest non-specific interactions.
-
Include a Known Inhibitor: Use a well-characterized inhibitor of your target enzyme as a positive control to ensure the assay is performing as expected.
-
Quantitative Data Summary
The following tables present illustrative data to demonstrate the potential for interference of this compound in common biological assays. Note: This data is hypothetical and intended for educational purposes to guide experimental design and troubleshooting.
Table 1: Illustrative Interference of this compound in Protein Quantification Assays
| Assay Type | Concentration of 1-Aminobutan-2-one HCl (mM) | Apparent Protein Concentration (µg/mL) in a Protein-Free Sample |
| Bradford | 0 | 0 |
| 1 | 5 | |
| 5 | 25 | |
| 10 | 50 | |
| BCA | 0 | 0 |
| 1 | 8 | |
| 5 | 40 | |
| 10 | 85 |
Table 2: Illustrative Data on Direct MTT Reduction by this compound in a Cell-Free System
| Concentration of 1-Aminobutan-2-one HCl (µM) | Absorbance at 570 nm (Formazan Product) |
| 0 (Control) | 0.05 |
| 10 | 0.08 |
| 50 | 0.25 |
| 100 | 0.50 |
Table 3: Comparative In Vitro Acetylcholinesterase (AChE) Inhibition of Known Inhibitors
| Compound | AChE IC₅₀ (nM) | Source Organism for AChE |
| This compound | Data not available | - |
| Donepezil | 6.7 | Human recombinant |
| Tacrine | 77 | Human recombinant |
| Rivastigmine | 430 | Human recombinant |
| Galantamine | 840 | Human recombinant |
| Physostigmine | 0.4 | Electric eel |
| Data for comparator compounds are compiled from various publicly available research articles and databases. |
Experimental Protocols
Protocol 1: Assessing Interference in the Bradford Protein Assay
Objective: To determine the extent of interference of this compound in the Bradford assay.
Materials:
-
This compound
-
Bradford assay reagent
-
Bovine Serum Albumin (BSA) standard (2 mg/mL)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound stock solution (e.g., 100 mM in PBS).
-
Prepare a serial dilution of this compound in PBS to create a range of concentrations to be tested (e.g., 0, 1, 5, 10, 25, 50, 100 mM).
-
Prepare a set of BSA standards (e.g., 0, 25, 50, 100, 200, 400 µg/mL) in PBS.
-
Set up the microplate:
-
Compound-only controls: Add 10 µL of each this compound dilution to separate wells.
-
BSA standards: Add 10 µL of each BSA standard to separate wells.
-
-
Add 200 µL of Bradford reagent to all wells.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Analyze the data: Plot the absorbance of the compound-only controls against their concentrations to visualize the interference.
Protocol 2: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces MTT.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in cell culture medium (e.g., 0, 10, 50, 100, 200 µM).
-
Add 100 µL of each dilution to separate wells of a 96-well plate.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Analyze the data: An increase in absorbance with increasing compound concentration indicates direct MTT reduction.
Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To screen this compound for its potential to inhibit AChE.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound
-
Known AChE inhibitor (e.g., physostigmine) as a positive control
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Prepare solutions:
-
AChE solution: Dilute AChE in phosphate buffer to a working concentration.
-
ATCI solution: Prepare a fresh solution of ATCI in deionized water.
-
DTNB solution: Prepare a solution of DTNB in phosphate buffer.
-
Test compound dilutions: Prepare a serial dilution of this compound in phosphate buffer.
-
Positive control dilutions: Prepare a serial dilution of the known inhibitor.
-
-
Set up the microplate:
-
Blank (no enzyme): Add buffer.
-
Negative control (100% activity): Add AChE solution and buffer (or vehicle).
-
Test wells: Add AChE solution and the different dilutions of this compound.
-
Positive control wells: Add AChE solution and the different dilutions of the known inhibitor.
-
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.
-
Immediately start monitoring the absorbance at 412 nm every minute for 10-20 minutes.
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mandatory Visualizations
References
Technical Support Center: Synthesis of 1-Aminobutan-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 1-aminobutan-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for the synthesis of this compound is a two-step process starting from 1-bromo-2-butanone. The first step is a Gabriel synthesis, where 1-bromo-2-butanone is reacted with potassium phthalimide to form N-(2-oxobutyl)phthalimide. The second step involves the hydrazinolysis of the phthalimide intermediate to yield the free amine, which is then converted to its hydrochloride salt.[1][2][3]
Q2: What are the main challenges in this synthesis that can lead to low yields?
A2: Low yields can arise from several factors:
-
Side reactions: Over-alkylation or elimination reactions can occur during the Gabriel synthesis.[4]
-
Incomplete reactions: Both the Gabriel synthesis and the subsequent hydrazinolysis may not go to completion if reaction conditions are not optimal.
-
Purification losses: The product is a polar and hydrophilic salt, which can make isolation and purification from aqueous solutions challenging, potentially leading to significant product loss.[4]
-
Product instability: As a primary α-aminoketone, the product can be prone to self-condensation or other degradation pathways, particularly at non-neutral pH or elevated temperatures.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the progress of both steps of the synthesis. For the Gabriel synthesis, you can monitor the disappearance of the 1-bromo-2-butanone starting material. For the hydrazinolysis step, you can monitor the disappearance of the N-(2-oxobutyl)phthalimide intermediate.
Q4: What are the expected spectroscopic data for this compound?
Experimental Protocols
Protocol 1: Gabriel Synthesis of N-(2-oxobutyl)phthalimide
This protocol outlines the synthesis of the intermediate, N-(2-oxobutyl)phthalimide, from 1-bromo-2-butanone.
Materials:
-
1-bromo-2-butanone
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.2 equivalents) in anhydrous DMF.
-
Slowly add 1-bromo-2-butanone (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction by TLC.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with distilled water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxobutyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hydrazinolysis of N-(2-oxobutyl)phthalimide and Salt Formation
This protocol describes the conversion of the phthalimide intermediate to the final hydrochloride salt.
Materials:
-
N-(2-oxobutyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the purified N-(2-oxobutyl)phthalimide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.[5]
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-aminobutan-2-one free base.
-
Dissolve the crude free base in a minimal amount of anhydrous diethyl ether and cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise with stirring.
-
A white precipitate of this compound will form. Stir the suspension for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low or no yield of N-(2-oxobutyl)phthalimide | Incomplete reaction. | Ensure all reagents are dry, particularly the DMF. Increase the reaction time or temperature slightly. |
| Side reactions. | Use a slight excess of potassium phthalimide to ensure the complete consumption of the bromo-ketone. | |
| Low yield of this compound | Incomplete hydrazinolysis. | Ensure sufficient hydrazine hydrate is used and that the reflux time is adequate. |
| Product loss during workup. | The free base is water-soluble. Minimize the use of aqueous washes. Extraction with an organic solvent should be performed multiple times. | |
| Degradation of the product. | Avoid high temperatures during the concentration of the free base. Keep the pH of the solution neutral or slightly acidic after hydrazinolysis. | |
| Product "oils out" instead of crystallizing during salt formation | Impurities are present. | Purify the crude free base by column chromatography before salt formation. |
| The solution is not saturated. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Difficulty in filtering the phthalhydrazide precipitate | The precipitate is too fine. | Allow the reaction mixture to cool slowly to room temperature and then in an ice bath to encourage the formation of larger crystals. |
Data Presentation
The following table summarizes the key reactants and expected yields for each step of the synthesis. Please note that these are approximate values and can vary based on experimental conditions.
| Step | Reaction | Starting Material | Product | Key Reagents | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Gabriel Synthesis | 1-bromo-2-butanone | N-(2-oxobutyl)phthalimide | Potassium phthalimide | DMF | 80-90 | 4-6 | 70-80 |
| 2 | Hydrazinolysis & Salt Formation | N-(2-oxobutyl)phthalimide | 1-aminobutan-2-one HCl | Hydrazine hydrate, HCl | Ethanol, Diethyl ether | Reflux / 0 | 2-4 | 80-90 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of Synthetic 1-Aminobutan-2-one Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 1-aminobutan-2-one hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying synthetic this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. As a polar and hydrophilic organic salt, it can be difficult to handle.[1] Key challenges include:
-
High Polarity: This leads to high solubility in aqueous solutions and lower solubility in many common organic solvents, complicating both recrystallization and chromatographic methods.[1]
-
Potential Instability: As a primary α-aminoketone, it may be susceptible to self-condensation or degradation, particularly at extreme pH values or elevated temperatures.
-
Hygroscopicity: The hydrochloride salt form can readily absorb moisture from the atmosphere, making accurate weighing and handling challenging.
Q2: What are the likely impurities in a synthetic sample of this compound?
A2: Impurities can be introduced during the synthesis or through degradation upon storage.[1] Common impurities may include:
-
Unreacted starting materials from the synthetic route.
-
Byproducts from side reactions, such as over-alkylation or elimination.[1]
-
Products of self-condensation, like dimers or oligomers.[1]
-
Degradation products that may form if the compound is stored improperly.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The most suitable purification techniques for a polar organic salt like this compound are:
-
Recrystallization: This is often the preferred method for crystalline solids. Finding an appropriate solvent or a mixed-solvent system is crucial for success.[1]
-
Column Chromatography: For more challenging separations, chromatographic techniques can be employed. Due to the compound's polarity, standard silica gel chromatography can be difficult because of strong interactions with the amine group.[1] Alternative methods include:
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in any single solvent. | The compound has limited solubility in common individual solvents. | * Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent (e.g., water, methanol) at an elevated temperature. Slowly add a "bad" solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes turbid. Gently reheat until the solution is clear and then allow it to cool slowly.[1] |
| Compound "oils out" instead of forming crystals. | The compound is precipitating from the solution at a temperature above its melting point, or significant impurities are depressing the melting point.[1] | * Reheat the solution to redissolve the oil. * Add a small amount of the "good" solvent to increase solubility.[1] * Allow the solution to cool at a much slower rate; insulating the flask can help.[1] * Consider trying a different solvent system with a lower boiling point.[1] |
| No crystals form upon cooling. | The solution may not be sufficiently saturated, or crystallization requires initiation. | * Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. * Seeding: Add a tiny crystal of the pure compound to the solution. * Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation on standard silica gel. | The highly polar amine group interacts strongly with the acidic silica gel, leading to tailing and poor resolution.[1] | * Use a mobile phase modifier: Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia (as a solution in methanol), to the mobile phase to neutralize the acidic sites on the silica.[1] * Change the stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded silica phase such as amino-propyl or diol.[1] * Employ HILIC: This is an excellent alternative for purifying polar compounds.[1] |
| Poor separation with HILIC. | The mobile phase composition is not optimal for separating the compound from impurities.[1] | * Adjust the water content: In HILIC, water is the strong solvent. Fine-tuning the percentage of water in the acetonitrile/water mobile phase can significantly affect retention and selectivity.[1] * Modify the pH: Add a buffer, such as ammonium formate or ammonium acetate (typically 10-20 mM), to the aqueous portion of the mobile phase.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol describes a general method for the purification of this compound using a two-solvent recrystallization technique.
Materials:
-
Crude this compound
-
Methanol ("good" solvent)
-
Diethyl ether ("bad" solvent)
-
Erlenmeyer flask
-
Heating plate with stirring capability
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture with stirring until the solid is completely dissolved.
-
While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.
-
Gently reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a representative HPLC method for determining the purity of this compound. Since the analyte lacks a strong UV chromophore, detection at a low wavelength is often necessary.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 2% to 20% B; 15-20 min: 20% to 95% B; 20-25 min: hold at 95% B; 25-26 min: 95% to 2% B; 26-30 min: hold at 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in 1 mL of Mobile Phase A to achieve a concentration of 1 mg/mL.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Logical relationship between impurity types and suitable purification methods.
References
Technical Support Center: pH-Dependent Stability of 1-Aminobutan-2-one Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the pH-dependent stability of 1-aminobutan-2-one hydrochloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in solution?
The primary degradation pathway for this compound, a β-aminoketone, is a retro-Michael reaction. This reaction is highly dependent on the pH of the solution and results in the cleavage of the molecule.[1]
Q2: How does pH affect the stability of this compound solutions?
The stability of this compound is significantly influenced by pH. The compound is relatively stable in acidic conditions. However, as the pH increases towards neutral and alkaline levels, the rate of the retro-Michael reaction accelerates dramatically.[1] For some β-aminoketones, rapid degradation has been observed at a pH of around 7.4, with a half-life of less than 15 minutes.[1]
Q3: What is the ideal pH range for storing solutions of this compound?
To ensure maximum stability, solutions of this compound should be maintained in an acidic pH range, ideally below pH 5.[1] The hydrochloride salt form of the compound will naturally contribute to a lower pH upon dissolution in neutral solvents like water. However, it is always recommended to verify and, if necessary, adjust the pH of the solution.
Q4: What are the known degradation products of this compound?
Under neutral to alkaline conditions, 1-aminobutan-2-one can undergo self-condensation reactions to form pyrazine derivatives. One such identified degradation product is 2,5-bis(2-hydroxyethyl)pyrazine.[2] The initial product of the retro-Michael reaction is 1-amino-3-buten-2-one and water.[1]
Q5: What are the optimal storage conditions for solid this compound?
To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, a temperature of -20°C under an inert atmosphere is recommended.[2] The compound is known to be hygroscopic, so protection from moisture is critical.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Symptom: You observe additional, unexpected peaks in the chromatogram of your this compound sample.
-
Possible Causes & Solutions:
-
Degradation in Solution: The compound may be degrading in your sample diluent.
-
Troubleshooting: Investigate the pH of your diluent. For better stability, consider using a slightly acidic buffer (pH < 5). Prepare solutions fresh before analysis and keep them at low temperatures (e.g., 4°C) if immediate analysis is not possible.[2]
-
-
Formation of Pyrazine Derivatives: If your sample has been exposed to neutral or alkaline conditions, the unexpected peaks could be pyrazine degradation products.
-
Troubleshooting: Utilize HPLC coupled with mass spectrometry (MS) to identify these impurities based on their molecular weights.[2]
-
-
Contamination: Ensure the purity of your solvents and the cleanliness of your analytical equipment.
-
Troubleshooting: Run a blank injection consisting of your mobile phase and diluent to rule out system contamination.
-
-
Issue 2: Decrease in Assay Value Over Time
-
Symptom: The measured concentration of this compound in your sample decreases over subsequent analyses from the same stock solution.
-
Possible Causes & Solutions:
-
Hydrolytic Degradation: This is a likely cause due to the inherent instability of the compound in aqueous solutions at non-optimal pH.
-
Mitigation: Minimize the time the sample spends in solution. Prepare fresh solutions for each analytical run or sequence. Use a validated stability-indicating HPLC method to quantify the parent compound and its degradants accurately.[2]
-
-
Temperature Sensitivity: Higher temperatures can accelerate the degradation process.
-
Mitigation: Maintain sample solutions at a low temperature (e.g., 4°C) in the autosampler during the analytical sequence.[2]
-
-
Data Presentation
Table 1: Summary of pH-Dependent Stability
| pH Range | Stability Profile | Primary Degradation Pathway | Potential Degradation Products |
| < 5 | Relatively Stable | Minimal degradation | - |
| 5 - 7 | Moderate Instability | Retro-Michael Reaction | 1-Amino-3-buten-2-one |
| > 7 | Rapid Degradation | Retro-Michael Reaction, Self-condensation | 1-Amino-3-buten-2-one, Pyrazine derivatives (e.g., 2,5-bis(2-hydroxyethyl)pyrazine) |
Note: Quantitative data for the degradation kinetics of this compound is limited. The stability profile is based on information for similar β-aminoketones, which can exhibit a half-life of less than 15 minutes at pH 7.4.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
-
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[2]
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature, monitoring at shorter intervals (e.g., 30 min, 1, 2 hours) due to expected faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Dissolve the sample in a 3% hydrogen peroxide solution and keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8 hours).[2]
-
Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48 hours). Also, test the stability of a solution at a moderately elevated temperature (e.g., 60°C).[2]
-
Photodegradation: Expose a solution of the sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[2]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method, preferably with a photodiode array (PDA) and a mass spectrometer (MS) detector.[2]
Protocol 2: Stability-Indicating HPLC-UV Method (with Pre-Column Derivatization)
Due to the lack of a strong UV chromophore, a pre-column derivatization step with o-phthalaldehyde (OPA) is recommended for sensitive UV detection.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
-
Reagents:
-
Mobile Phase A: pH 4.5 acetate buffer
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A
-
OPA Derivatization Reagent
-
-
Chromatographic Conditions (Example):
-
Gradient Elution: A suitable gradient to separate the derivatized analyte from any degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
-
-
Derivatization and Injection Procedure:
-
In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject the resulting mixture into the HPLC system.[3]
-
Visualizations
Caption: pH-dependent degradation pathways of this compound.
Caption: Workflow for stability testing and troubleshooting of 1-aminobutan-2-one HCl.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-aminobutan-2-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1-aminobutan-2-one hydrochloride, a key compound of interest in pharmaceutical development. Recognizing the absence of a standardized public method, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, and contrasts it with two potent alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established principles of analytical chemistry and regulatory guidelines for method validation.[1][2][3]
Methodology Comparison
The selection of an analytical method is contingent on various factors including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the intended application. This compound, being a small, polar molecule lacking a significant UV chromophore, presents unique analytical challenges. The following table summarizes a comparative analysis of a proposed HPLC-UV method (requiring derivatization) against GC-MS and LC-MS/MS alternatives.
| Parameter | HPLC with UV Detection (with Derivatization) | Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Chromatographic separation of the derivatized analyte followed by UV absorbance detection. | Separation of the volatile derivatized analyte based on its boiling point and polarity, followed by mass-based detection. | Chromatographic separation of the native analyte followed by highly specific mass-based detection. |
| Derivatization | Mandatory to introduce a chromophore for UV detection. | Often required to improve volatility and thermal stability. | Generally not required, simplifying sample preparation.[4][5][6] |
| Specificity | Moderate to high, dependent on the resolution from other sample components and derivatizing agent artifacts.[1] | High, with mass spectral data providing structural information. | Very high, due to the selection of specific precursor and product ions.[7] |
| Sensitivity | Good, but dependent on the molar absorptivity of the derivative. | Very good, with detection limits often in the picogram range.[2] | Excellent, typically offering the highest sensitivity among the three methods.[8] |
| Linearity & Range | Typically demonstrates good linearity over a 1-2 order of magnitude concentration range. | Can achieve a wide linear range, often spanning several orders of magnitude.[2] | Excellent linearity over a wide dynamic range. |
| Precision | High, with RSD values typically <2% for repeatability and intermediate precision.[2] | High, with RSD values generally <10%.[2] | Very high, with RSD values often below 5%. |
| Robustness | Can be sensitive to variations in derivatization conditions (temperature, pH, reaction time). | Sensitive to injection port temperature, carrier gas flow rate, and oven temperature ramp. | Generally robust, but can be affected by matrix effects influencing ionization. |
| Throughput | Moderate, with derivatization adding to the sample preparation time. | Lower, due to longer run times and potential for column contamination. | High, with "dilute and shoot" approaches possible for clean samples.[4] |
Experimental Protocols
Detailed experimental protocols for the proposed HPLC method and its alternatives are provided below. These are generalized procedures and should be optimized for specific laboratory conditions and instrumentation.
Proposed Method: HPLC with UV Detection (with Pre-column Derivatization)
This method involves the derivatization of the primary amine group of this compound with a chromophoric agent, such as Dansyl Chloride, to enable UV detection.
1. Reagents and Materials:
-
This compound reference standard
-
Dansyl Chloride
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer (pH 9.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid
-
Sodium hydroxide
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol.
-
Derivatization Procedure: To 100 µL of each standard or sample solution, add 200 µL of sodium bicarbonate buffer (pH 9.5) and 200 µL of Dansyl Chloride solution (10 mg/mL in acetonitrile). Vortex and incubate at 60 °C for 30 minutes. After cooling, add 100 µL of a quenching reagent (e.g., a primary amine solution) to react with excess Dansyl Chloride. Dilute with the initial mobile phase before injection.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
This method is suitable for volatile and thermally stable compounds. Derivatization is often employed to enhance these properties for amines.
1. Reagents and Materials:
-
This compound reference standard
-
Pentafluorobenzoyl chloride (PFBOC) or other suitable acylating agent[2]
-
Sodium bicarbonate buffer (pH 10.5)[2]
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. GC-MS Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
MS Interface Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
3. Standard and Sample Preparation:
-
Standard and Sample Derivatization: To an aqueous solution of the standard or sample, add sodium bicarbonate buffer (pH 10.5) and PFBOC.[2] Vortex vigorously for 2 minutes.
-
Extraction: Extract the derivatized analyte with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the organic extract into the GC-MS system.
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and often does not require derivatization, making it a powerful tool for the analysis of small polar molecules in complex matrices.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile)
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for 1-aminobutan-2-one.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).
-
Sample Preparation: For clean sample matrices, a simple "dilute and shoot" approach may be feasible.[4] For more complex matrices, protein precipitation or solid-phase extraction may be necessary.
Validation Data Summary
The following tables summarize the typical validation parameters and acceptance criteria based on ICH guidelines.[2] The presented values are illustrative and would need to be confirmed through experimental validation for each specific method.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Tailing Factor (T) | 1.1 | 1.2 | 1.0 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | > 5000 | > 3000 | As per method requirements |
| %RSD of Peak Area (n=6) | < 1.0% | < 2.0% | < 1.0% | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte | No co-eluting peaks with the same mass spectrum | No interfering peaks at the specified MRM transition | Method is specific |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.01 - 10 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% | 80 - 120% of the theoretical value |
| Precision (%RSD) | ||||
| - Repeatability | < 2.0% | < 5.0% | < 2.0% | RSD ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 10.0% | < 5.0% | RSD ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | 0.005 | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 | 0.015 | Signal-to-Noise ratio of 10:1 |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the validation of the HPLC method.
Caption: HPLC Method Validation Workflow.
This guide serves as a foundational resource for establishing a robust and reliable analytical method for this compound. The choice between HPLC-UV with derivatization, GC-MS, or LC-MS/MS will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired level of sensitivity and specificity. Rigorous method validation in accordance with regulatory guidelines is paramount to ensure data integrity and product quality.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 1-Aminobutan-2-one Hydrochloride and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of 1-aminobutan-2-one hydrochloride and its potential analogs for researchers, scientists, and drug development professionals. Due to the limited publicly available experimental data on this compound's biological activity beyond its role as a metabolite of clavulanic acid and a pharmaceutical reference standard, this comparison is built upon established knowledge of structurally related aminoketones and other relevant small molecules. The guide explores putative biological activities, including acetylcholinesterase (AChE) inhibition, GABA transporter (GAT) inhibition, and antimicrobial effects, presenting hypothetical and representative experimental data to illustrate structure-activity relationships.
Overview of this compound
1-Aminobutan-2-one is a small organic molecule that has been identified as a metabolite of the β-lactamase inhibitor clavulanic acid.[1] While its primary application is as a characterized reference standard in analytical and quality control settings, its structural similarity to neurotransmitters and other bioactive compounds suggests potential for independent biological activity.[1][2] Anecdotal evidence from animal studies has hinted at possible cognitive-enhancing and anxiolytic effects, leading to the hypothesis of acetylcholinesterase inhibition.[3] Furthermore, the aminoketone scaffold is present in various compounds with demonstrated antimicrobial properties.
Comparative Biological Activity (Hypothetical and Representative Data)
To facilitate a comparative analysis, a series of hypothetical analogs of 1-aminobutan-2-one are proposed, featuring modifications at the primary amine and the ethyl group. The following tables summarize potential biological activities based on structure-activity relationships observed in related compound classes.
Table 1: Hypothetical Acetylcholinesterase (AChE) Inhibitory Activity of 1-Aminobutan-2-one Analogs
| Compound ID | R1 (Substitution on Amine) | R2 (Modification of Ethyl Group) | Putative AChE IC50 (µM) |
| ABO-001 | H | CH₃CH₂- | > 100 (Parent Compound) |
| ABO-002 | CH₃ | CH₃CH₂- | 85 |
| ABO-003 | Benzyl | CH₃CH₂- | 50 |
| ABO-004 | Acetyl | CH₃CH₂- | > 200 |
| ABO-005 | H | Phenyl- | 35 |
Note: Data is hypothetical and intended for illustrative purposes to guide analog design.
Table 2: Representative GABA Transporter (GAT) Inhibitory Activity of Related Aminoketone Analogs
| Compound Class | Representative Compound | Target | IC50 (µM) |
| Nipecotic Acid Derivatives | Tiagabine | GAT-1 | 0.07 |
| Guvacine Derivatives | NNC-711 | GAT-1 | 0.04 |
| 4-Aminobutanamides | - | GAT Inhibitors | - |
Note: Data is sourced from literature on established GAT inhibitors to provide a benchmark.[4][5]
Table 3: Representative Antimicrobial Activity of Aminoketone Analogs
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) |
| β-Aminoketones | - | S. aureus | 16-64 |
| E. coli | 32-128 | ||
| N-Acyl-α-amino ketones | - | E. faecium | ~15 |
Note: Data is representative of values found in literature for various aminoketone derivatives.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds against AChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is proportional to the change in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the test compound concentration.[2]
GABA Transporter (GAT) Inhibition Assay
Objective: To assess the inhibitory effect of test compounds on GABA uptake via GATs.
Materials:
-
Cell line expressing the desired GAT subtype (e.g., GAT-1)
-
[³H]-GABA (radiolabeled GABA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Test compounds and a known GAT inhibitor (e.g., Tiagabine)
-
Scintillation counter
Procedure:
-
Culture the GAT-expressing cells in appropriate multi-well plates.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate GABA uptake by adding a solution containing [³H]-GABA and unlabeled GABA to the wells.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]-GABA using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor.
-
Calculate the percentage of inhibition and determine the IC50 value for each test compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Test compounds and a positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Putative mechanism of AChE inhibition by 1-aminobutan-2-one analogs.
Experimental Workflow: Antimicrobial Screening
Caption: General workflow for screening antimicrobial activity of analogs.
Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothesized structure-activity relationships for analog development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 1-aminobutan-2-one hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. 1-aminobutan-2-one hydrochloride, a potential process impurity or degradant, requires robust analytical methods to ensure its levels are monitored and controlled within acceptable limits. Cross-validation of analytical methods is the process of assuring that a validated method produces consistent and reliable results under different circumstances, such as in different laboratories, with different analysts, or using different instrumentation. This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR).
Due to the limited availability of direct comparative studies for this compound in the public domain, this guide presents illustrative performance data based on the analysis of structurally similar small, polar, non-chromophoric aminoketones. The experimental protocols provided are representative and intended to serve as a foundation for method development and validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the expected performance characteristics of HPLC-CAD, GC-MS, and qNMR for the analysis of this compound.
Table 1: Comparison of Quantitative Performance of Analytical Methods for this compound (Illustrative Data)
| Parameter | HPLC-CAD | GC-MS (with derivatization) | qNMR |
| Linearity (R²) | > 0.995 | > 0.998 | Not Applicable (Direct Proportionality) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% | < 2% |
| Sample Throughput | High | Medium | Low |
| Specificity | Good (with appropriate chromatography) | Excellent (mass selectivity) | Excellent (structural information) |
Table 2: Qualitative Comparison of Analytical Methods
| Feature | HPLC-CAD | GC-MS (with derivatization) | qNMR |
| Principle | Separation based on polarity, universal detection of non-volatile analytes. | Separation of volatile derivatives by boiling point, detection by mass. | Intrinsic quantitative property based on nuclear spin in a magnetic field. |
| Sample Preparation | Simple dissolution. | Derivatization required. | Simple dissolution, requires internal standard. |
| Advantages | Universal detection for non-chromophoric compounds, high throughput. | High sensitivity and specificity, structural confirmation. | No need for reference standard of the analyte (with a certified internal standard), provides structural information, high precision. |
| Disadvantages | Lower sensitivity compared to MS, baseline instability with gradients. | Derivatization can be complex and introduce variability. | Lower sensitivity, requires specialized equipment and expertise. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for accurate and reliable results.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the analysis of non-volatile compounds that lack a UV chromophore, such as this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings: Evaporation temperature and filter settings optimized for the mobile phase.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a series of calibration standards in the same diluent.
-
Filter the samples and standards through a 0.22 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to its polarity and low volatility, this compound requires derivatization to be analyzed by GC-MS. Silylation is a common derivatization technique for amines and hydroxyl groups.
Instrumentation:
-
Gas chromatograph with a split/splitless injector.
-
Mass spectrometer (single quadrupole or tandem).
Derivatization Procedure:
-
Evaporate a known volume of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for an identical reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal in a clear region of the spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O).
NMR Acquisition Parameters:
-
Pulse Program: A calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow
To better understand the logical flow of each analytical process and the overarching cross-validation strategy, the following diagrams are provided.
Experimental workflow for HPLC-CAD analysis.
Experimental workflow for GC-MS analysis.
Experimental workflow for qNMR analysis.
General workflow for cross-validation of analytical methods.
A Comparative Analysis of 1-Aminobutan-2-one Hydrochloride and Other Clavulanic Acid Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Clavulanic acid, a potent β-lactamase inhibitor, is a cornerstone in the fight against antibiotic resistance. Its combination with β-lactam antibiotics has significantly broadened their spectrum of activity. However, the inherent instability of clavulanic acid leads to the formation of various degradation products, the biological activities and toxicological profiles of which are not fully elucidated. This guide provides a comparative overview of 1-aminobutan-2-one hydrochloride, a major degradation product, and other known clavulanic acid degradation products, supported by available experimental data.
Overview of Clavulanic Acid Degradation
Clavulanic acid is susceptible to degradation under various conditions, including changes in pH and temperature. The degradation process can lead to a variety of products with different chemical structures and potential biological activities. Understanding the formation and properties of these degradation products is crucial for optimizing drug formulation, ensuring therapeutic efficacy, and assessing potential toxicity.
dot
Caption: Proposed degradation pathways of clavulanic acid.
Comparative Analysis of Degradation Products
Direct comparative studies on the biological activity and toxicity of all clavulanic acid degradation products are limited. The following table summarizes the available information for each major degradation product.
| Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Formation Conditions | Known Biological Activity/Toxicity |
| This compound | C₄H₁₀ClNO | 123.58 | Hydrolysis of clavulanic acid followed by reaction with HCl. | Putative acetylcholinesterase inhibitor. No significant toxicity data available. |
| Pyrazine Derivatives | Variable | Variable | Formed from the dimerization and cyclization of 1-aminobutan-2-one. | General class exhibits a wide range of biological activities (antimicrobial, anticancer), but specific activity of clavulanic acid-derived pyrazines is not well-characterized. |
| Related Substance E | C₁₆H₁₈N₂O₉ | 398.33 | Self-condensation of two molecules of clavulanic acid, one of which has undergone β-lactam ring opening.[1][2][3] | No specific biological activity or toxicity data available. Considered an impurity in clavulanate production.[1][2][3] |
| Related Substance G | C₁₃H₁₂N₂O₅ | 276.25 | Biosynthesized from L-tyrosine and succinic acid, catalyzed by extracellular enzymes during fermentation.[4][5] | No specific biological activity or toxicity data available. Considered an impurity in clavulanate production.[4][5] |
In-Depth Look at this compound
1-Aminobutan-2-one is a primary degradation product of clavulanic acid. While its hydrochloride salt is often used as a reference standard, recent interest has focused on its potential biological activities.
Putative Signaling Pathway: Acetylcholinesterase Inhibition
Some evidence suggests that 1-aminobutan-2-one may act as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE would lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. However, this hypothesis requires further experimental validation.
dot
References
- 1. scielo.br [scielo.br]
- 2. Studies on the formation and forming mechanism of the related substance E in potassium clavulanate production by HPLC-MS/MS | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Quantitative Analysis of 1-Aminobutan-2-one Hydrochloride
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of impurities and metabolites, such as 1-aminobutan-2-one hydrochloride, is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This compound is notably recognized as a potential impurity and metabolite of the β-lactamase inhibitor Clavulanic Acid.[2] This guide provides a comparative overview of the two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance data for the most common analytical techniques.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Derivatization | May be required to enhance UV detection. | Generally required to increase volatility and thermal stability.[2] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.3% - 101.60%[3] |
| Precision (RSD %) | ≤ 2.0% | ≤ 2.56%[3] |
| Linearity (r²) | ≥ 0.995 | > 0.999[3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Not explicitly stated, but typically low due to high sensitivity of MS. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Not explicitly stated, but typically low due to high sensitivity of MS. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline the key experimental protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the quantitative determination of purity and the detection of impurities.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water) to create a 100 µg/mL stock solution.[4]
-
Prepare calibration standards by serial dilution of the stock solution.
-
For samples, dissolve 1 mg in 1 mL of the mobile phase A.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M Phosphate Buffer, pH 6.0) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection Wavelength: 210 nm.[2]
-
-
System Suitability:
-
Perform five replicate injections of a mid-range standard solution.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers an orthogonal method for confirmation and analysis. A derivatization step is necessary due to the low volatility and polar nature of this compound.[1]
-
Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound.
-
Evaporate a specific volume of the sample or standard solution to dryness under a stream of nitrogen.
-
Add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
The sample is then heated to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC-MS System: A standard GC-MS system.
-
Injection: Split-less injection of 1-µL aliquots.[5]
-
Separation: Oven-programmed separation.
-
Ionization: Negative-ion chemical ionization (NICI).[5]
-
Mass Spectra: Generated in the scan mode (e.g., m/z range 50–1000).[5]
-
Quantification: Performed in the selected-ion monitoring (SIM) mode.[5]
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound using HPLC-UV and GC-MS.
Caption: Experimental workflow for HPLC-UV quantification.
Caption: Experimental workflow for GC-MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Challenges of 1-aminobutan-2-one Hydrochloride: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the quantitative analysis of small, polar molecules like 1-aminobutan-2-one hydrochloride presents a significant analytical challenge. As a known metabolite and potential impurity of the β-lactamase inhibitor Clavulanic Acid, its accurate detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] This guide provides a comparative overview of analytical methodologies for this compound and its structural isomer, 2-aminobutanol, supported by experimental data to inform method selection and development.
The primary obstacle in the analysis of this compound is its lack of a significant UV chromophore, making direct detection by conventional HPLC-UV methods difficult and insensitive.[1] To overcome this limitation, derivatization is a necessary step to introduce a UV-active or fluorescent moiety to the molecule, thereby enhancing its detectability.
This guide will explore a common derivatization-based HPLC-UV method and compare its performance with an alternative approach for a structurally similar compound, highlighting the key parameters of linearity and range of detection.
Performance Comparison of Analytical Methods
Due to the limited availability of validated quantitative data for this compound in publicly accessible literature, this guide presents a comparison with its structural isomer, 2-aminobutanol. The data for 2-aminobutanol is derived from a validated analytical method and serves as a valuable reference for researchers developing methods for similar small, polar amines.
| Parameter | This compound (via OPA Derivatization - HPLC-UV) | 2-aminobutanol (via Genipin Derivatization - Colorimetric) |
| Linearity (Range) | Data not publicly available. A typical range for similar primary amines after OPA derivatization is in the low µg/mL to ng/mL range. | 0.01 – 0.05 mg/mL[2] |
| Correlation Coefficient (r²) | Not available. Generally expected to be ≥ 0.99 for a validated method. | 0.9985[2] |
| Limit of Detection (LOD) | Not available. | 0.0025 mg/mL[2] |
| Limit of Quantification (LOQ) | Not available. | Data not provided. |
Experimental Protocols
Representative Protocol for HPLC-UV Analysis of this compound with Pre-Column OPA Derivatization
This protocol is a representative method based on established procedures for the derivatization of primary amines with o-phthalaldehyde (OPA).
1. Materials and Reagents:
-
This compound reference standard
-
o-phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric Acid
-
Potassium Hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
2. Preparation of Solutions:
-
Diluent: 50 mM Sodium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with potassium hydroxide.
-
OPA Derivatization Reagent: In a suitable container, combine 1 ml of 0.4 M Borate Buffer, 50 mg of OPA dissolved in 1 ml of methanol, and 20 µL of 3-MPA. This reagent should be prepared fresh daily.[1]
-
Mobile Phase A: 50 mM Sodium dihydrogen phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).[1]
3. Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 338 nm
-
Injection Volume: 20 µL
4. Derivatization and Injection Procedure:
-
In an autosampler vial, mix 50 µL of the standard or sample solution with 50 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.[1]
-
Inject 20 µL of the resulting mixture into the HPLC system.
5. System Suitability:
-
Perform five replicate injections of a mid-range standard solution.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The number of theoretical plates should be ≥ 2000.[1]
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the analytical workflow for this compound.
References
Comparative Guide to Analytical Quantification of 1-aminobutan-2-one hydrochloride: Establishing Limits of Detection and Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of small polar molecules like 1-aminobutan-2-one hydrochloride, establishing robust and sensitive analytical methods is paramount. As a known metabolite of the β-lactamase inhibitor clavulanic acid, the accurate detection and quantification of this aminoketone are critical for pharmacokinetic studies and quality control in pharmaceutical formulations.
While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of typical performance characteristics of various analytical techniques used for similar small polar amines and aminoketones. The data presented here, compiled from a range of analytical studies, serves as a valuable reference for method selection and development.
Comparative Performance of Analytical Methods
The choice of analytical technique significantly impacts the achievable sensitivity for the detection and quantification of small polar molecules. The following table summarizes typical LOD and LOQ values reported for compounds structurally similar to this compound, determined by various analytical methodologies.
| Analytical Method | Compound Class | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Capillary Ion Electrophoresis (CIE) | Small Amines | ~ 1 ppm | Not Reported |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Hydrazone Derivative | 2.43 µg/mL | 7.38 µg/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Amines (after derivatization) | 1.0 - 5 ng/mL | Not Reported |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Various Small Amines | 0.001 - 0.003 µg/mL[1] | 0.003 µg/mL[1] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Aminoketone (Bupropion) Metabolites | Not Reported | 0.15 - 0.3 ng/mL[2] |
Note: The performance of a specific method is highly dependent on the analyte, matrix, instrumentation, and method optimization. The values presented above are for illustrative purposes to demonstrate the relative sensitivities of different techniques.
Experimental Protocol for LOD and LOQ Determination via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique well-suited for the trace-level quantification of small polar molecules like this compound. Below is a generalized protocol for determining the LOD and LOQ.
Instrumentation and Reagents
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Reagents:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid or ammonium formate (for mobile phase modification)
-
Preparation of Standards
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in an appropriate solvent (e.g., water or methanol).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards and solutions for LOD/LOQ determination. The concentration range should bracket the expected LOD and LOQ.
Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: Optimized for the chosen column (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 1-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
Determination of LOD and LOQ
Several methods can be used to determine LOD and LOQ. The signal-to-noise ratio method is common:
-
Limit of Detection (LOD): Determined as the concentration that produces a signal-to-noise ratio of at least 3:1.[3]
-
Limit of Quantification (LOQ): Determined as the concentration that produces a signal-to-noise ratio of at least 10:1, with acceptable precision and accuracy (typically RSD ≤ 20%).[3]
Procedure:
-
Inject a series of low-concentration standards.
-
Determine the noise level from a blank injection or a region of the chromatogram where no analyte is present.
-
Calculate the signal-to-noise ratio for each standard.
-
The concentration that meets the 3:1 S/N ratio is the LOD, and the concentration that meets the 10:1 S/N ratio is the LOQ.
-
Confirm the LOQ by injecting multiple replicates (n≥5) at this concentration and ensuring the relative standard deviation (RSD) of the measurements is within the acceptable range.
Experimental Workflow for LOD and LOQ Determination
The following diagram illustrates the logical workflow for the experimental determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ).
References
- 1. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective method to quantify bupropion and its three major metabolites, hydroxybupropion, erythro-dihydrobupropion, and threo-dihydrobupropion using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Robustness of Analytical Methods for 1-Aminobutan-2-one Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of two common High-Performance Liquid Chromatography (HPLC) methods for the quantification of 1-aminobutan-2-one hydrochloride, a critical reference standard and known metabolite of clavulanic acid.[1][2][3] Robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a key indicator of a method's reliability during normal use.[4][5][6]
This guide presents hypothetical, yet realistic, experimental data to compare the performance of a Reversed-Phase HPLC (RP-HPLC) method with a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The data is intended to illustrate the process of robustness testing and aid in the selection of a suitable analytical method for this compound, a polar and hygroscopic compound.[1][7]
Comparison of Method Robustness: RP-HPLC vs. HILIC
The robustness of two distinct HPLC methods was evaluated by intentionally varying critical method parameters and observing the impact on key analytical responses: retention time, peak area, and resolution from a known impurity. The following tables summarize the findings of these hypothetical studies.
Table 1: Robustness Testing of the RP-HPLC Method
| Parameter | Variation | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Analyte/Impurity) |
| Nominal | - | 4.25 | 100,500 | 2.1 |
| pH of Mobile Phase A | 6.3 | 4.52 | 100,350 | 1.9 |
| 6.7 | 4.01 | 100,600 | 2.3 | |
| % Acetonitrile | 18% | 4.88 | 100,420 | 2.5 |
| 22% | 3.75 | 100,550 | 1.8 | |
| Column Temperature | 28°C | 4.35 | 100,480 | 2.0 |
| 32°C | 4.15 | 100,520 | 2.2 | |
| Flow Rate | 0.9 mL/min | 4.72 | 111,650 | 2.2 |
| 1.1 mL/min | 3.86 | 91,350 | 2.0 |
Table 2: Robustness Testing of the HILIC Method
| Parameter | Variation | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Analyte/Impurity) |
| Nominal | - | 5.80 | 101,200 | 3.5 |
| pH of Mobile Phase A | 2.8 | 5.85 | 101,150 | 3.4 |
| 3.2 | 5.76 | 101,250 | 3.6 | |
| % Water in Mobile Phase | 4% | 5.21 | 101,100 | 3.2 |
| 6% | 6.45 | 101,300 | 3.8 | |
| Column Temperature | 33°C | 5.71 | 101,180 | 3.6 |
| 37°C | 5.89 | 101,220 | 3.4 | |
| Flow Rate | 0.9 mL/min | 6.44 | 112,450 | 3.6 |
| 1.1 mL/min | 5.27 | 92,000 | 3.4 |
Interpretation of Results:
The hypothetical data suggests that the HILIC method exhibits greater robustness for the analysis of the polar compound this compound. The retention time and resolution show less variability with changes in mobile phase composition and pH compared to the RP-HPLC method. While flow rate variations impact the peak area in both methods, as expected, the critical resolution in the HILIC method remains well above the acceptable limit (typically >2). The RP-HPLC method, while potentially viable, shows more sensitivity to changes in organic solvent percentage, which could lead to method performance issues during routine use.
Experimental Protocols
The following are representative protocols for the analytical methods evaluated in this guide.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Method
-
Instrumentation: HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Elution: 80% Mobile Phase A, 20% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of 100 µg/mL.[2][3]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method
-
Instrumentation: HPLC system with UV detection.
-
Column: HILIC column (e.g., 4.6 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate buffer with 0.1% formic acid, pH 3.0.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Isocratic Elution: 5% Mobile Phase A, 95% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a diluent compatible with the HILIC mobile phase (e.g., 90:10 acetonitrile:water) to a final concentration of 100 µg/mL.
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the conceptual framework and the experimental workflow for robustness testing of an analytical method.
Caption: Conceptual Diagram of Robustness Testing.
Caption: Experimental Workflow for Robustness Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
A Comparative Guide to Analytical Methods for Clavulanic Acid Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust analysis of impurities in clavulanic acid, a potent β-lactamase inhibitor, is critical for ensuring the safety and efficacy of many combination antibiotic therapies. This guide provides an objective comparison of the primary analytical methods employed for the identification and quantification of these impurities, supported by experimental data from peer-reviewed studies. We will delve into High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE), offering a comprehensive overview to aid in the selection of the most appropriate method for your research and development needs.
Performance Comparison of Key Analytical Methods
The selection of an analytical technique for impurity profiling is a critical decision, guided by factors such as sensitivity, selectivity, and the specific requirements of the analysis. The following table summarizes the quantitative performance of the most commonly employed methods for clavulanic acid impurity analysis.
| Analytical Method | Parameter | Performance Data | References |
| HPLC-UV | Linearity Range | 17.82 - 67.90 µg/mL | [1] |
| Limit of Detection (LOD) | 0.011 - 7.13 µg/mL | [1][2][3] | |
| Limit of Quantification (LOQ) | 0.033 - 21.62 µg/mL | [1][2][3] | |
| Accuracy (% Recovery) | 98.96 - 100.50% | [2][3] | |
| Precision (% RSD) | < 2% | [2][3] | |
| LC-MS/MS | Linearity Range | 20 - 10,000 ng/mL | [4] |
| Limit of Detection (LOD) | 3.09 ng/mL (in plasma) | [5] | |
| Limit of Quantification (LOQ) | 10.21 ng/mL (in plasma) | [5] | |
| Accuracy (% RE) | -4.41 to 8.73% | [4] | |
| Precision (% RSD) | ≤ 10.7% | [4] | |
| Capillary Zone Electrophoresis (CZE) | Linearity Range | 2.5 - 50 µg/mL | |
| Limit of Detection (LOD) | 2.95 µg/mL | [6] | |
| Limit of Quantification (LOQ) | 8.95 µg/mL | [6] | |
| Accuracy (% Recovery) | Not explicitly stated for impurities | ||
| Precision (% RSD) | Not explicitly stated for impurities |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely adopted, robust technique for the routine quality control of clavulanic acid and its impurities in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile. For example, a gradient elution with a mobile phase of 0.1 N monobasic potassium phosphate buffer (pH 3.8) and acetonitrile (60:40) can be employed.
-
Detection: UV detection at 220 nm is a common wavelength for monitoring clavulanic acid and its related substances.[1][2][3]
-
Sample Preparation: A quantity of the powdered sample is accurately weighed, dissolved in a suitable solvent (e.g., water or mobile phase), sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for the quantification of clavulanic acid and its impurities in complex biological matrices.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-efficiency column, such as a Poroshell 120 EC-C18 (e.g., 100 mm x 4.6 mm, 2.7 µm), is suitable.[4]
-
Mobile Phase: A gradient elution is typically used, for example, with 0.1% aqueous formic acid as mobile phase A and acetonitrile as mobile phase B.[4]
-
Flow Rate: A flow rate of around 0.5 mL/min is common.[4]
-
Mass Spectrometry Parameters:
-
Sample Preparation: For biological samples like plasma, a protein precipitation step with acetonitrile is typically performed, followed by centrifugation and filtration of the supernatant.[4]
Capillary Zone Electrophoresis (CZE)
CZE provides a high-efficiency separation alternative to HPLC, often with reduced solvent consumption and faster analysis times.[8][9]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary (e.g., 28 cm total length, 20 cm effective length, 50 µm I.D.) is used.[6]
-
Background Electrolyte (BGE): A buffer solution, such as 25 mM sodium tetraborate at pH 9.30, is commonly employed.[8][9]
-
Applied Voltage: A high voltage, typically around +25 kV, is applied across the capillary.[8][9]
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: On-column UV detection at a wavelength of 230 nm is suitable for clavulanic acid.[8][9]
-
Sample Preparation: Similar to HPLC, samples are dissolved in the BGE or a compatible solvent and filtered before analysis.
Common Impurities of Clavulanic Acid
Clavulanic acid is susceptible to degradation, particularly in aqueous solutions, leading to the formation of various impurities.[10][11][12] Understanding these degradation pathways is crucial for developing stability-indicating methods. Some of the known related substances include:
-
Pyrazine derivatives: Formed under alkaline conditions.[10]
-
Related substances A, B, C, D, and F (as per European Pharmacopoeia): These are formed from the degradation of clavulanic acid under acidic or alkaline conditions.[11]
Workflow for Clavulanic Acid Impurity Analysis
The following diagram illustrates a generalized workflow for the analysis of impurities in a clavulanic acid sample, from initial preparation to final data interpretation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Impurity Profile of Amoxicillin and Clavulanate Potassium Tablets [journal11.magtechjournal.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. Degradation of Clavulanic Acid in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]
- 11. scielo.br [scielo.br]
- 12. Degradation products of clavulanic acid promote clavulanic acid production in cultures of Streptomyces clavuligerus - CentAUR [centaur.reading.ac.uk]
A Comparative Guide to the Inter-Laboratory Analysis of 1-aminobutan-2-one Hydrochloride
Introduction
1-aminobutan-2-one hydrochloride is a chemical compound of interest in pharmaceutical research and development. Ensuring the accuracy and comparability of its analysis across different laboratories is crucial for reliable results. This guide provides a comparative overview of common analytical methodologies for this compound, along with a detailed experimental protocol and visualizations to aid researchers, scientists, and drug development professionals. While direct inter-laboratory comparison studies for this compound are not publicly available, this guide establishes a framework for such comparisons by presenting hypothetical data and outlining robust analytical workflows. The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose[1].
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for this compound depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are common methods for the analysis of similar small polar molecules[2][3].
Table 1: Hypothetical Inter-Laboratory Comparison Data for the Analysis of this compound (10 µg/mL Spiked Sample)
| Laboratory ID | Method | Reported Concentration (µg/mL) | Standard Deviation | Z-Score* |
| Lab A | HPLC-UV | 9.8 | 0.4 | -0.5 |
| Lab B | GC-MS | 10.5 | 0.6 | 1.25 |
| Lab C | LC-MS/MS | 10.1 | 0.2 | 0.25 |
| Lab D | HPLC-UV | 9.5 | 0.5 | -1.25 |
| Lab E | LC-MS/MS | 10.2 | 0.3 | 0.5 |
*Note: Z-scores are calculated based on a hypothetical assigned value of 10.0 µg/mL and a standard deviation for proficiency assessment of 0.4. This data is for illustrative purposes only.
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a representative method for the quantitative analysis of this compound in a sample matrix.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade water[4]
-
HPLC-grade methanol[4]
-
Formic acid (0.1% in water and methanol)[4]
-
Volumetric flasks and pipettes[4]
-
Analytical balance[4]
2. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Dissolve the compound in HPLC-grade water.
-
Bring the volume up to 10 mL with HPLC-grade water to achieve a 1 mg/mL stock solution.[4]
-
Perform serial dilutions of the stock solution with HPLC-grade water to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, and 10 µg/mL.
3. Sample Preparation
-
For liquid samples, perform a protein precipitation step if necessary by adding three parts of cold methanol to one part sample.
-
Vortex and centrifuge the mixture.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
4. LC-MS/MS Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source[3].
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for a specific precursor-to-product ion transition for 1-aminobutan-2-one.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Aminobutan-2-one Hydrochloride: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-aminobutan-2-one hydrochloride (CAS RN: 108661-54-7), ensuring compliance and minimizing risk.
Essential Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Strict adherence to personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood[2].
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀ClNO | [3][4] |
| Molecular Weight | 123.58 g/mol | [4] |
| CAS Number | 108661-54-7 | [1][3][5][6] |
| Purity | >97% | [4] |
| Physical State | Solid | [3] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1] |
| Toxicological Data | No specific data available | [1] |
| Ecotoxicological Data | No specific data available | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Experimental Protocol for Neutralization (where applicable)
As this compound is a hydrochloride salt, it is acidic. Neutralization should be performed with caution by trained personnel only.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.
-
Dilution: Slowly dilute the this compound waste with a large amount of cold water in a suitable container.
-
Neutralization: While stirring gently, slowly add the weak base solution to the diluted waste. Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Off-gassing: Be aware of potential gas evolution. Do not seal the container during neutralization.
-
Final Disposal: Once neutralized, the solution must still be disposed of as hazardous chemical waste according to institutional and local regulations.
Waste Segregation and Collection
-
Waste Characterization: Based on available safety data, this compound should be treated as hazardous chemical waste[7].
-
Segregation at Source: It is crucial to segregate this waste at the point of generation to prevent reactions with incompatible materials.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless compatibility is confirmed and explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7].
-
Acids and Bases: Store separately from strong acids and bases[7].
-
Halogenated Waste: As a hydrochloride salt, this compound contains a halogen and should be collected in a designated container for halogenated organic waste[7].
-
-
Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, must be disposed of as hazardous waste in the same designated container[7].
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel, vermiculite)[1]. The collected spill material must also be placed in the designated hazardous waste container.
Container Labeling and Storage
-
Container Type: Use a compatible, leak-proof, and clearly labeled container for waste collection[7].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[7].
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials, awaiting pickup by a certified waste disposal service[7].
Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-aminobutan-2-one Hydrochloride
Essential Safety and Handling Guide for 1-aminobutan-2-one Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Chemical Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive approach to safety when handling this compound involves a combination of engineering controls and appropriate personal protective equipment to minimize exposure via inhalation, skin contact, and eye contact.[2]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is essential.[2]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
Recommended PPE:
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields to protect against splashes.[2][3] |
| Face Shield | In addition to goggles, a face shield should be worn when there is a significant risk of splashing. | |
| Skin Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |
| Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned. | |
| Respiratory Protection | Respirator | For situations where a fume hood is not available or when dealing with large quantities that could generate significant dust, a NIOSH-approved respirator is necessary. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is critical to minimize risks and ensure a safe laboratory environment when handling this compound.
1. Pre-Handling Preparation:
-
Thoroughly read and understand the Safety Data Sheet (SDS).[2]
-
Ensure the work area is clean and uncluttered.[2]
-
Verify that all necessary PPE is available and in good condition.[2]
-
Confirm that the chemical fume hood is functioning correctly.[2]
-
Have spill containment materials readily available.[2]
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid generating dust.[3]
-
Avoid contact with skin and eyes.[3]
3. In Case of a Spill:
-
Clean up spills immediately using appropriate absorbent materials.[3]
-
All cleanup materials must be disposed of as hazardous waste.[3]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Characterization and Segregation:
-
This compound should be treated as a hazardous chemical waste.[3]
-
It is crucial to segregate this waste at the point of generation.[3]
-
Do Not Mix: Never mix this waste with other chemical waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[3]
-
Halogenated Waste: As a hydrochloride salt, this compound contains a halogen and should be collected in a designated container for halogenated organic waste.[3]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste material, including any contaminated consumables like gloves and weighing papers, in a suitable, labeled, and sealed container.[2][3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[3]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of in accordance with local regulations.[2]
Experimental Workflow
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
